Methyl 5-aminopyrazine-2-carboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-aminopyrazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c1-11-6(10)4-2-9-5(7)3-8-4;/h2-3H,1H3,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFJIGRZNJMIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-63-8 | |
| Record name | 2-Pyrazinecarboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
"Methyl 5-aminopyrazine-2-carboxylate hydrochloride" properties and characteristics
An In-depth Technical Guide to Methyl 5-aminopyrazine-2-carboxylate hydrochloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile heterocyclic building block, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Strategic Importance of a Heterocyclic Scaffold
This compound is a heterocyclic organic compound featuring a pyrazine backbone substituted with both an amino and a methyl ester functional group.[1] Its significance in modern chemistry stems from its role as a highly versatile intermediate, particularly in the synthesis of pharmaceutical and agrochemical agents.[1] The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules. The presence of orthogonally reactive amino and ester groups allows for sequential and controlled functionalization, enabling the construction of complex molecular architectures with tailored biological activities.[1] This guide will elucidate the properties and characteristics that make this compound a valuable tool in the molecular engineer's arsenal.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. The stability of Methyl 5-aminopyrazine-2-carboxylate under standard conditions facilitates its handling and storage, which is typically recommended in a dark, dry, and refrigerated (2-8°C) environment.[1][2]
Key Properties Summary
The essential physicochemical data for the free base form, Methyl 5-aminopyrazine-2-carboxylate, are summarized below. The hydrochloride salt primarily enhances stability and modifies solubility characteristics.
| Property | Value | Source(s) |
| IUPAC Name | methyl 5-aminopyrazine-2-carboxylate;hydrochloride | [3] |
| CAS Number | 13924-94-2 (Free Base) | [4][5] |
| Molecular Formula | C₆H₇N₃O₂ (Free Base) | [1] |
| Molecular Weight | 153.14 g/mol (Free Base) | [1] |
| Physical Form | Solid | [2] |
| Typical Purity | ≥96% | [2] |
| Storage Conditions | Sealed, dry, 2-8°C, protect from light | [1][2] |
| InChI Key | RPEZSZAVQOVHCZ-UHFFFAOYSA-N (Free Base) | [2] |
Synthesis and Manufacturing Insights
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and industrially relevant strategy involves the nucleophilic aromatic substitution of a halo-pyrazine precursor.
Generalized Synthesis Workflow
The causality behind this common pathway lies in the activation of the C5 position of the pyrazine ring by the electron-withdrawing carboxylate group, making it susceptible to nucleophilic attack by an amine. A protecting group strategy is often employed to avoid side reactions and facilitate purification.
Caption: Generalized workflow for the synthesis of Methyl 5-aminopyrazine-2-carboxylate HCl.
Experimental Protocol: Two-Step Synthesis [6]
-
Step 1: Amination.
-
To a solution of Methyl 5-halopyrazine-2-carboxylate in an organic solvent, add a substituted aminating reagent (e.g., p-methoxybenzylamine) in a molar ratio of 1.5-2.0:1 relative to the starting material.[6]
-
Add a base (molar ratio of 1.1:1) and heat the reaction mixture to 60-70°C.[6]
-
Monitor the reaction to completion. Upon completion, pour the mixture into water, filter, and dry the resulting solid to obtain the protected intermediate.[6]
-
-
Step 2: Deprotection and Salt Formation.
-
Reflux the protected intermediate from Step 1 in the presence of a strong acid, such as trifluoroacetic acid or hydrochloric acid.[6] This cleaves the protecting group.
-
If HCl is used, the final product precipitates as the hydrochloride salt. If another acid is used, a subsequent salt formation step with HCl may be necessary.
-
The resulting salt can then be isolated. For conversion to the free base, treatment with a suitable alkali like sodium hydroxide is performed.[6]
-
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups. This allows for selective modifications, making it a cornerstone intermediate for building molecular diversity.[1]
-
Amino Group (NH₂): The primary amino group is nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and condensation reactions. This site is typically the first point of modification in a synthetic sequence.
-
Ester Group (CO₂Me): The methyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid.[7] This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals.
Caption: Key reaction pathways for derivatization.
Applications in Medicinal Chemistry
The pyrazine scaffold is a key component in a multitude of therapeutic agents. Related compounds, such as 5-methyl-2-pyrazinecarboxylic acid, are crucial intermediates in the synthesis of drugs like Glipizide, an anti-diabetic medication.[8][9][10] Methyl 5-aminopyrazine-2-carboxylate serves a similar role as a foundational block for constructing complex molecules with potential activities as kinase inhibitors, anti-inflammatory agents, and more.[11]
The logic of its use is to provide a rigid, aromatic, and heteroatom-rich core that can be decorated with various pharmacophores to optimize binding to biological targets.
Caption: Role as a core scaffold in multi-step drug synthesis.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[3]
GHS Hazard Information
| Hazard | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |
| Acute Toxicity | H302/H332 | Harmful if swallowed or if inhaled | [1][2][12] |
Recommended Safe Handling Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3] Facilities should be equipped with an eyewash station.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[3]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or fumes.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Do not let the product enter drains.[3]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable and valuable building block. By understanding the principles of its chemistry and handling it with the requisite safety precautions, researchers can fully leverage its potential to construct novel molecules that may address significant challenges in medicine and beyond.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. chembk.com [chembk.com]
- 5. parchem.com [parchem.com]
- 6. chembk.com [chembk.com]
- 7. jocpr.com [jocpr.com]
- 8. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE | 41110-33-2 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl 5-aminopyrazine-2-carboxylate – porphyrin-systems [porphyrin-systems.com]
- 13. fishersci.com [fishersci.com]
"Methyl 5-aminopyrazine-2-carboxylate hydrochloride" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its pyrazine core, substituted with both an amino group and a methyl ester, offers multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical development, where it contributes to the creation of novel therapeutic agents and other specialized chemicals.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications, offering a critical resource for researchers engaged in its use.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and resulting physical and chemical properties. A thorough understanding of these aspects is paramount for its effective application in research and synthesis.
Molecular Structure
The molecular structure of this compound is depicted below. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 5-position with an amino group (-NH₂). The hydrochloride salt form indicates that the molecule is protonated, typically at one of the basic nitrogen atoms of the pyrazine ring or the amino group, with a chloride ion (Cl⁻) as the counter-ion.
Molecular Structure of Methyl 5-aminopyrazine-2-carboxylate ```dot graph "Methyl_5-aminopyrazine-2-carboxylate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; N3 [label="N", pos="0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.87,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.87,0.5!", fontcolor="#202124"]; C6 [label="C", pos="0, -1.5!", fontcolor="#202124"]; O1 [label="O", pos="-0.7, -2.2!", fontcolor="#EA4335"]; O2 [label="O", pos="0.7, -2.2!", fontcolor="#EA4335"]; C7 [label="C", pos="1.4, -2.9!", fontcolor="#202124"]; N4 [label="N", pos="-1.73,1!", fontcolor="#4285F4"];
// Bond edges N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; C2 -- C6 [len=1.5]; C6 -- O1; C6 -- O2; O2 -- C7; C5 -- N4;
// Hydrogen labels H1 [label="H", pos="1.2,0.8!", fontcolor="#5F6368"]; H2 [label="H", pos="-1.2,0.8!", fontcolor="#5F6368"]; H3 [label="H", pos="1.7,-2.6!", fontcolor="#5F6368"]; H4 [label="H", pos="1.1,-3.4!", fontcolor="#5F6368"]; H5 [label="H", pos="2.0,-3.2!", fontcolor="#5F6368"]; H6 [label="H", pos="-2.1, 1.3!", fontcolor="#5F6368"]; H7 [label="H", pos="-1.5, 1.6!", fontcolor="#5F6368"];
// Invisible nodes for positioning hydrogens node [shape=point, width=0, height=0]; p1 [pos="1.2,0.8!"]; p2 [pos="-1.2,0.8!"]; p3 [pos="1.7,-2.6!"]; p4 [pos="1.1,-3.4!"]; p5 [pos="2.0,-3.2!"]; p6 [pos="-2.1, 1.3!"]; p7 [pos="-1.5, 1.6!"];
// Edges to hydrogens C4 -- p1 [style=invis]; //C5 -- p2 [style=invis]; C7 -- p3 [style=invis]; C7 -- p4 [style=invis]; C7 -- p5 [style=invis]; N4 -- p6 [style=invis]; N4 -- p7 [style=invis];
}
A generalized workflow for the synthesis of Methyl 5-aminopyrazine-2-carboxylate.
Experimental Procedure
This protocol outlines the synthesis of the free base, which can then be converted to the hydrochloride salt if desired.
Step 1: Synthesis of a 5-Substituted Aminopyrazine-2-carboxylate Intermediate [2]
-
To a solution of a 5-halopyrazine-2-carboxylate (e.g., methyl 5-chloropyrazine-2-carboxylate) in a suitable organic solvent (e.g., toluene), add a substituted aminating reagent (e.g., p-methoxybenzylamine or tert-butylamine) and a base (e.g., sodium carbonate).
-
The molar ratio of the base to the 5-halopyrazine-2-carboxylate should be approximately 1.1:1, and the molar ratio of the aminating reagent to the 5-halopyrazine-2-carboxylate should be in the range of 1.5-2.0:1.
-
Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture and pour it into water.
-
Collect the resulting precipitate by filtration and dry to obtain the methyl 5-(substituted amino)pyrazine-2-carboxylate.
Step 2: Deprotection to Yield Methyl 5-aminopyrazine-2-carboxylate [2]
-
Reflux the 5-(substituted amino)pyrazine-2-carboxylate intermediate in the presence of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to cleave the protecting group. This step will yield the corresponding acid salt of methyl 5-aminopyrazine-2-carboxylate.
-
To obtain the free base, treat the acid salt with a base such as sodium hydroxide. The molar ratio of sodium hydroxide to the acid salt should be in the range of 2-3:1.
-
The free base, Methyl 5-aminopyrazine-2-carboxylate, can then be isolated and purified by standard techniques such as recrystallization or chromatography.
Applications in Research and Development
Methyl 5-aminopyrazine-2-carboxylate is a highly valued intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [1]Its utility stems from the presence of multiple functional groups that can be selectively modified.
-
Pharmaceutical Synthesis: The pyrazine scaffold is a common feature in many biologically active compounds. This intermediate serves as a starting material for the synthesis of potential therapeutic agents for a variety of diseases. [1]The amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides. The pyrazine ring system is present in a number of commercially successful agrochemicals.
-
Material Science: Derivatives of pyrazine are also being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Safety and Handling
Appropriate safety precautions must be taken when handling Methyl 5-aminopyrazine-2-carboxylate and its hydrochloride salt.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [1][3]* Precautionary Statements: Recommended precautionary measures include: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1][3][4]* Storage: The free base should be stored in a dark, dry place at 2-8°C. [2][3][4]The hydrochloride salt should be stored under an inert atmosphere at room temperature. [5]
Conclusion
This compound and its free base are indispensable building blocks in modern organic synthesis. Their well-defined structure and versatile reactivity provide a reliable platform for the construction of a diverse range of functional molecules. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and beyond.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. chembk.com [chembk.com]
- 3. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]
- 4. Methyl 5-aminopyrazine-2-carboxylate – porphyrin-systems [porphyrin-systems.com]
- 5. 1417794-63-8|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Methyl 5-aminopyrazine-2-carboxylate hydrochloride: A Key Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of Methyl 5-aminopyrazine-2-carboxylate hydrochloride, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and critical role in the creation of innovative therapeutics, supported by scientific literature and field-proven insights.
Chemical Identity: Nomenclature and Key Identifiers
IUPAC Name: this compound
The foundational structure is the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The molecule is substituted with an amino group (-NH₂) at the 5-position and a methyl carboxylate group (-COOCH₃) at the 2-position. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Synonyms:
-
Methyl 5-amino-2-pyrazinecarboxylate hydrochloride
-
5-Aminopyrazine-2-carboxylic acid methyl ester hydrochloride
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1417794-63-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₈ClN₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 189.60 g/mol | --INVALID-LINK--[1] |
| Free Base CAS | 13924-94-2 | --INVALID-LINK--[2] |
| Free Base Formula | C₆H₇N₃O₂ | --INVALID-LINK--[2] |
| Free Base Mol. Wt. | 153.14 g/mol | --INVALID-LINK--[2] |
The Strategic Importance of the Pyrazine Scaffold in Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[3][4][5][6][7] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a valuable component in designing molecules that can effectively interact with biological targets.[6] The incorporation of a pyrazine nucleus can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, solubility, and binding affinity to proteins.[6]
This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules.[8] The amino group provides a reactive handle for amide bond formation, alkylation, or arylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This multi-functionality allows for the systematic exploration of chemical space around the pyrazine core, a key strategy in lead optimization during drug discovery.
Synthesis and Purification: A Practical Approach
The synthesis of Methyl 5-aminopyrazine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid, 5-aminopyrazine-2-carboxylic acid. A common and efficient method for this transformation is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a catalytic amount of strong acid.
Experimental Protocol: Synthesis of Methyl 5-aminopyrazine-2-carboxylate
This protocol is based on established methods for the esterification of pyrazine carboxylic acids.
Materials:
-
5-Aminopyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Dichloromethane or Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-aminopyrazine-2-carboxylic acid in anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the suspension. Caution: These reagents are corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude methyl 5-aminopyrazine-2-carboxylate by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Formation of the Hydrochloride Salt:
To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Figure 2: General workflow for the synthesis of this compound.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. Expected signals would include those for the aromatic protons on the pyrazine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns are characteristic of the compound's structure.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals corresponding to the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon would be expected.
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[12][13][14] The compound would be detected by UV absorbance at a wavelength where the pyrazine chromophore absorbs strongly.
Table 2: Typical Analytical Methods
| Technique | Purpose | Key Parameters |
| ¹H NMR | Structural elucidation and confirmation | Chemical shift (δ), multiplicity, coupling constants (J) |
| ¹³C NMR | Structural elucidation and confirmation | Chemical shift (δ) |
| HPLC | Purity assessment | Column type, mobile phase composition, flow rate, detection wavelength |
| Mass Spectrometry | Molecular weight determination | Ionization method (e.g., ESI, CI), mass-to-charge ratio (m/z) |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. Its utility stems from the ability to readily modify its functional groups to explore structure-activity relationships (SAR).
As a Scaffold for Bioactive Compounds:
The pyrazine core of this molecule is found in numerous approved drugs and clinical candidates with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[6][7] By using this compound as a starting material, medicinal chemists can efficiently generate libraries of novel compounds for biological screening.
Example of Application in Synthesis:
The amino group of Methyl 5-aminopyrazine-2-carboxylate can be acylated with various carboxylic acids or sulfonyl chlorides to produce a series of amides and sulfonamides. The resulting derivatives can then be evaluated for their biological activity. For instance, substituted amides of pyrazine-2-carboxylic acids have been synthesized and investigated for their antimycobacterial and antifungal properties.[15][16]
Figure 3: A logical workflow illustrating the use of this compound in the synthesis and screening of new chemical entities.
The study of how systematic changes in the structure of these derivatives affect their biological activity (SAR) is fundamental to rational drug design.[17][18] The insights gained from such studies can guide the design of more potent and selective drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.
General Safety Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemically versatile and strategically important building block in the field of medicinal chemistry. Its pyrazine core, coupled with readily modifiable functional groups, provides a robust platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in drug discovery and development programs. This guide has provided a comprehensive overview to empower researchers and scientists in their pursuit of innovative medicines.
References
- 1. 1417794-63-8|this compound|BLD Pharm [bldpharm.com]
- 2. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | MDPI [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. cipac.org [cipac.org]
- 14. Methyl 5-chloro-2-pyrazinecarboxylate = 98.0 HPLC 33332-25-1 [sigmaaldrich.com]
- 15. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. iris.unife.it [iris.unife.it]
The Strategic Role of Methyl 5-aminopyrazine-2-carboxylate Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide
Introduction: The Unseen Architect in Drug Discovery
In the intricate world of medicinal chemistry, the final therapeutic agent often owes its efficacy to a series of meticulously chosen and strategically assembled chemical precursors. Among these, heterocyclic "building blocks" are of paramount importance, providing the foundational scaffolds upon which molecular complexity and biological activity are built.[1][2] Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a quintessential example of such a crucial intermediate.[3] Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery, frequently appearing in a wide array of clinically successful drugs.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its synthesis, explore its versatile reactivity, and illuminate its pivotal role in the creation of targeted therapies, particularly in the realms of oncology and infectious diseases. By understanding the causality behind its application, researchers can better leverage this compound's potential in designing the next generation of innovative medicines.
Core Characteristics: Physicochemical Properties and Synthesis
The utility of this compound as a synthetic intermediate is grounded in its distinct chemical and physical properties.
| Property | Value | Source |
| CAS Number | 13924-94-2 (for free base) | [3] |
| Molecular Formula | C₆H₇N₃O₂ (free base) | [3] |
| Molecular Weight | 153.14 g/mol (free base) | [3][5] |
| Appearance | Solid | |
| Melting Point | 230-231 °C | [3] |
| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [3] |
Synthesis Pathway Overview
The preparation of Methyl 5-aminopyrazine-2-carboxylate is a critical first step in its journey as a building block. A common synthetic route involves the reaction of a 5-halopyrazine-2-carboxylate with an aminating agent. The process is designed for efficiency and scalability, ensuring a reliable supply for multi-step drug synthesis campaigns.
A representative synthetic approach is as follows:
-
Starting Material: The synthesis often begins with a more readily available precursor, such as a 5-halopyrazine-2-formate.[6]
-
Amination: This precursor undergoes a reaction with a suitable aminating agent, like p-methoxybenzylamine or tert-butylamine, in the presence of a base.[6]
-
Deprotection: The resulting 5-substituted aminopyrazine-2-formate is then subjected to an acid-catalyzed deprotection step to remove the protecting group from the amino function, yielding the desired Methyl 5-aminopyrazine-2-carboxylate, often as its acid salt (e.g., hydrochloride).[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]
- 3. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. chembk.com [chembk.com]
The Ascendant Trajectory of Methyl 5-aminopyrazine-2-carboxylate Derivatives in Therapeutic Innovation: An In-depth Technical Guide
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazine core stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of biological activities.[1][2] This guide delves into the burgeoning field of derivatives stemming from a particularly versatile starting material: Methyl 5-aminopyrazine-2-carboxylate. This unassuming molecule serves as a gateway to a diverse chemical space, yielding compounds with potent anticancer, antimicrobial, and kinase-inhibiting properties.[3] For researchers, scientists, and drug development professionals, understanding the nuances of synthesizing, evaluating, and comprehending the mechanisms of these derivatives is paramount to harnessing their full therapeutic potential. This document provides a comprehensive exploration of these facets, grounded in established scientific principles and methodologies.
Chapter 1: The Synthetic Cornerstone: From Methyl 5-aminopyrazine-2-carboxylate to Bioactive Derivatives
The journey from the starting ester to a library of functionally diverse derivatives hinges on the reactivity of the amino and carboxylate groups of the pyrazine ring. The primary synthetic route involves the amidation of the carboxylate group, a robust and versatile transformation that allows for the introduction of a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.
Foundational Synthesis: N-Substituted 5-aminopyrazine-2-carboxamides
The conversion of Methyl 5-aminopyrazine-2-carboxylate to its corresponding N-substituted carboxamides is a cornerstone of derivatization. This is typically achieved through a two-step process: hydrolysis of the methyl ester to the carboxylic acid, followed by amide bond formation.
This protocol outlines a general procedure for the synthesis of N-aryl substituted derivatives, a class of compounds that has demonstrated significant biological activity.
Step 1: Hydrolysis of Methyl 5-aminopyrazine-2-carboxylate
-
Dissolution: Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of a base, typically sodium hydroxide (1.1-1.5 eq), dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 using a dilute acid (e.g., 1N HCl).
-
Isolation: The resulting precipitate, 5-aminopyrazine-2-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Amide Coupling
-
Activation: Suspend 5-aminopyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Chapter 2: Combating Malignancy: The Anticancer Potential of Pyrazine Derivatives
The pyrazine scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][4] Derivatives of Methyl 5-aminopyrazine-2-carboxylate have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action, most notably through the inhibition of key cellular kinases.
Mechanism of Action: Targeting Kinase Signaling in Cancer
A predominant anticancer mechanism of pyrazine derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating proliferation, survival, and apoptosis.[2] Two notable targets for pyrazine-based inhibitors are Cyclin-Dependent Kinase 9 (CDK9) and Epidermal Growth Factor Receptor (EGFR).
2.1.1. CDK9 Inhibition and Apoptosis Induction
CDK9 is a key regulator of transcription elongation.[5] Its inhibition by certain pyrazine derivatives leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis in cancer cells.[4][5]
Caption: CDK9 Inhibition Pathway by Pyrazine Derivatives.
2.1.2. EGFR Inhibition and Proliferation Arrest
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.[6] Pyrazine-based inhibitors can block the ATP-binding site of EGFR, preventing its activation and halting uncontrolled cell growth.[6]
Caption: EGFR Signaling Pathway and its Inhibition.
In Vitro Evaluation of Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives (typically in a logarithmic series) and incubate for a further 48-72 hours.[9]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Quantitative Data
The anticancer activity of N-substituted 5-aminopyrazine-2-carboxamide derivatives is significantly influenced by the nature of the substituent on the amide nitrogen.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| P1 | 4-Chlorophenyl | MCF-7 (Breast) | 5.4 | [7] |
| P2 | 3,4-Dichlorophenyl | A549 (Lung) | 4.3 | [7] |
| P3 | 4-Methoxyphenyl | HCT116 (Colon) | 8.2 | [10] |
| P4 | 4-Trifluoromethylphenyl | PC-3 (Prostate) | 6.7 | [11] |
| P5 | N-phenylpyrazine-2-carboxamide | A549 (Lung) | 35.1 | [12] |
SAR Insights:
-
Aromatic Substituents: The presence of an aromatic ring directly attached to the amide nitrogen is often crucial for activity.
-
Electron-Withdrawing Groups: Substitution on the phenyl ring with electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3), generally enhances cytotoxic activity.[7][12]
-
Positional Isomerism: The position of the substituent on the phenyl ring can significantly impact potency.
Chapter 3: The Antimicrobial Frontier: Pyrazine Derivatives as Novel Antibacterials
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacterial pathogens.
Mechanism of Action: Disruption of Essential Bacterial Processes
While the exact mechanisms for many pyrazine-based antimicrobials are still under investigation, a key proposed target is bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for DNA replication and repair, making it an attractive target for antibacterial drugs. Inhibition of this enzyme leads to the cessation of bacterial growth and eventual cell death.
Caption: Inhibition of Bacterial DNA Gyrase by Pyrazine Derivatives.
In Vitro Evaluation of Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Compound Preparation: Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate containing Mueller-Hinton Broth (MHB).[14]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
Structure-Activity Relationship (SAR) and Quantitative Data
The antimicrobial efficacy of N-substituted 5-aminopyrazine-2-carboxamide derivatives is dependent on the lipophilicity and electronic properties of the N-substituent.
| Compound ID | N-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| AP1 | Benzyl | >128 | >128 | [15] |
| AP2 | 4-Fluorobenzyl | 64 | 128 | [15] |
| AP3 | 4-Chlorobenzyl | 32 | 64 | [16] |
| AP4 | 4-Nitrobenzyl | 16 | 32 | |
| AP5 | 4-(Trifluoromethyl)phenyl | 31.25 | 62.5 | [15] |
SAR Insights:
-
Lipophilicity: Increased lipophilicity, often achieved by introducing halogen atoms, can enhance antimicrobial activity, likely by improving cell wall penetration.
-
Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring generally correlates with increased antibacterial potency.[16]
-
Alkyl vs. Aryl Substituents: In some cases, long-chain alkyl substituents have shown better activity than simple aryl groups, suggesting that membrane disruption could be an additional mechanism of action.[15]
Chapter 4: Precision Targeting: Pyrazine Derivatives as Kinase Inhibitors
The development of selective kinase inhibitors is a major focus in modern drug discovery.[2] The pyrazine scaffold has proven to be an excellent starting point for the design of potent and selective inhibitors of various kinases implicated in human diseases.
In Vitro Evaluation of Kinase Inhibitory Activity
A common method to assess the potency of a kinase inhibitor is through an in vitro kinase inhibition assay, which measures the ability of a compound to block the phosphorylation of a substrate by the target kinase.
-
Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP.
-
Inhibitor Addition: Add the pyrazine derivative at various concentrations.
-
Kinase Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.
-
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) and Quantitative Data
The design of potent and selective kinase inhibitors requires a deep understanding of the interactions between the inhibitor and the ATP-binding pocket of the kinase.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| KI1 | CDK9 | 180 | [4] |
| KI2 | EGFR | 54 | [6] |
| KI3 | JAK1 | 3 | [17] |
| KI4 | JAK2 | 8.5 | [17] |
| KI5 | FLT3 | <10 | [17] |
SAR Insights:
-
Hinge-Binding Motif: The pyrazine nitrogen atoms often form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.
-
Hydrophobic Pockets: The N-substituent plays a critical role in occupying hydrophobic pockets within the active site, contributing significantly to both potency and selectivity.
-
Gatekeeper Residue: The size and nature of the "gatekeeper" residue in the kinase active site influence the optimal size and shape of the N-substituent for potent inhibition.
Conclusion: A Scaffold of Immense Possibilities
The derivatives of Methyl 5-aminopyrazine-2-carboxylate represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the profound biological activities of its derivatives, underscores its importance in modern medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds in the realms of oncology, infectious diseases, and kinase inhibition. It is our hope that the detailed protocols, structure-activity relationship analyses, and mechanistic insights presented herein will serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery. The continued exploration of this privileged scaffold undoubtedly holds the key to unlocking new and effective treatments for a multitude of human ailments.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 5-aminopyrazine-2-carboxylate: A Privileged Scaffold for Modern Kinase Inhibitor Design
An In-Depth Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Value of the Aminopyrazine Core
In the landscape of kinase inhibitor discovery, the relentless pursuit of potency, selectivity, and favorable drug-like properties has led medicinal chemists to a set of "privileged scaffolds"—core molecular frameworks that demonstrate a recurring ability to bind effectively to the ATP-binding site of various kinases. The aminopyrazine ring system has firmly established itself as one such scaffold. Its defining feature is the vicinal nitrogen atoms, which act as superb hydrogen bond acceptors, perfectly positioned to engage with the backbone amide NH of the conserved "hinge" region that connects the N- and C-lobes of the kinase domain. This bidentate interaction provides a strong anchoring point, ensuring high-affinity binding.
Methyl 5-aminopyrazine-2-carboxylate emerges as a particularly strategic building block. It is a trifunctional molecule, presenting three distinct points for chemical diversification: the 5-amino group, the 2-methyl ester, and the pyrazine ring itself, which can be further functionalized, often via halogenated intermediates. This inherent versatility allows for the systematic exploration of chemical space around the core scaffold to optimize interactions with different regions of the ATP pocket—the solvent-exposed region, the hydrophobic back pocket, and the ribose-binding pocket—enabling the fine-tuning of potency and selectivity against specific kinase targets. This guide provides a senior scientist's perspective on the practical application of this building block, from its fundamental synthesis to its strategic deployment in the development of targeted kinase inhibitors.
Part 1: Synthesis and Physicochemical Properties of the Core Scaffold
The utility of any building block begins with its accessibility and handling characteristics. Methyl 5-aminopyrazine-2-carboxylate is a stable, crystalline solid, amenable to standard laboratory storage and handling procedures.
Table 1: Physicochemical Properties of Methyl 5-aminopyrazine-2-carboxylate
| Property | Value | Source(s) |
| CAS Number | 13924-94-2 | [1] |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 230-232 °C | [2] |
| Boiling Point | 363 °C | [2] |
| Storage | 2-8°C, sealed in dry, dark place | [1] |
Workflow for the Synthesis of the Building Block
A common and reliable method for preparing Methyl 5-aminopyrazine-2-carboxylate involves a nucleophilic aromatic substitution (SNAr) on a halogenated precursor. The workflow below illustrates this common laboratory-scale approach.
Caption: Synthetic workflow for Methyl 5-aminopyrazine-2-carboxylate.
Detailed Protocol 1: Synthesis of Methyl 5-aminopyrazine-2-carboxylate
This protocol is a representative procedure based on established transformations of halopyrazines.
Step 1: Esterification of 5-Bromopyrazine-2-carboxylic acid
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromopyrazine-2-carboxylic acid (1.0 eq). Suspend the acid in methanol (MeOH, ~10-20 volumes).
-
Reaction: Cool the suspension in an ice bath to 0°C. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is immediately esterified by the methanol solvent. An alternative, less aggressive method is a Fischer esterification using a catalytic amount of sulfuric acid with refluxing methanol, which requires longer reaction times.
-
-
Workup & Isolation: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield Methyl 5-bromopyrazine-2-carboxylate, which can often be used in the next step without further purification.
Step 2: Amination of Methyl 5-bromopyrazine-2-carboxylate
-
Reagents & Setup: In a sealed pressure vessel, dissolve Methyl 5-bromopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Reaction: Add aqueous ammonia (NH₄OH, 10-20 eq). Seal the vessel and heat to 100-120°C for 12-24 hours. Monitor the reaction by LC-MS.
-
Causality: The electron-withdrawing nature of the pyrazine nitrogens and the ester group activates the C5 position for SNAr. The high temperature and pressure are necessary to drive the reaction with ammonia, which is a moderate nucleophile.
-
-
Workup & Isolation: Cool the reaction vessel to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 5-aminopyrazine-2-carboxylate.
Part 2: Core Chemical Transformations and Strategic Applications
The true power of Methyl 5-aminopyrazine-2-carboxylate lies in its three reactive handles, which allow for the construction of diverse inhibitor libraries.
Transformation 1: Amide Bond Formation at the 5-Amino Group
The 5-amino group is the most common site for elaboration, typically via acylation to introduce moieties that probe the solvent-exposed region of the kinase ATP-binding site.
-
The Challenge of Reactivity: The pyrazine ring is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the attached 5-amino group. Standard amide coupling conditions (e.g., HATU, HOBt/EDC) often fail or provide very low yields.
-
The Solution - Enhanced Acid Activation: Success requires a more potent activation of the carboxylic acid coupling partner. A highly effective method involves the in-situ formation of a mixed anhydride using methanesulfonyl chloride (MsCl) and a non-nucleophilic base like N-methylimidazole (NMI).[3][4]
Caption: Amide coupling workflow for electron-deficient aminopyrazines.
Detailed Protocol 2: NMI/MsCl-Mediated Amide Coupling[3]
-
Reagents & Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation: Add N-methylimidazole (NMI, 3.0 eq). Cool the solution to 0°C and add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Stir the mixture at 0°C for 15-20 minutes. A thick white slurry may form.
-
Causality: NMI acts as a base and a nucleophilic catalyst. It reacts with MsCl to form a highly reactive sulfonylimidazolium intermediate. This, in turn, reacts with the carboxylic acid to generate a mixed sulfonic-carboxylic anhydride, a potent acylating agent.
-
-
Coupling: Add a solution of Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in the same anhydrous solvent to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.
-
Workup & Isolation: Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with DCM or ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Transformation 2: Modification of the 2-Ester Group
The methyl ester provides a secondary handle for modification, most commonly through hydrolysis followed by amide coupling to introduce groups that can interact with the ribose-binding pocket or form additional hydrogen bonds.
Detailed Protocol 3: Saponification of the Methyl Ester
-
Reagents & Setup: Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water.
-
Reaction: Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature. The reaction is typically complete within 1-4 hours.
-
Causality: LiOH provides hydroxide ions for the nucleophilic acyl substitution that cleaves the ester bond. This is a standard saponification reaction.
-
-
Workup & Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl. The resulting 5-aminopyrazine-2-carboxylic acid often precipitates and can be collected by filtration.
Transformation 3: Ring Functionalization via Suzuki Coupling
To build more complex inhibitors, the pyrazine ring itself can be functionalized. This is typically achieved by starting with a di-halogenated pyrazine, performing a regioselective Suzuki-Miyaura cross-coupling, and then introducing the 5-amino group in a subsequent step. This strategy allows for the introduction of aryl or heteroaryl groups that can occupy the hydrophobic back pocket of the ATP-binding site.
Part 3: Case Studies in Kinase Inhibitor Development
Case Study 1: Nek2 (NIMA-Related Kinase 2) Inhibitors
Nek2 is a serine/threonine kinase that plays a critical role in centrosome separation during the G2/M phase of the cell cycle.[5] Its overexpression is linked to aneuploidy and is a feature of many cancers, making it an attractive therapeutic target.
Nek2's primary role is to trigger the disassembly of the protein tether that holds the two centrosomes together during interphase. This allows them to separate and form the poles of the mitotic spindle.
References
- 1. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AU2015347043A1 - Aurora A kinase inhibitor - Google Patents [patents.google.com]
- 5. Aurora A kinase activation: Different means to different ends - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Derivatization of Methyl 5-Aminopyrazine-2-carboxylate for the Development of Novel NF-κB Signaling Inhibitors
A Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cellular proliferation. Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer, making it a prime target for therapeutic intervention. This guide details a strategic synthetic approach for developing novel NF-κB signaling inhibitors, utilizing the versatile heterocyclic building block, Methyl 5-aminopyrazine-2-carboxylate. We will explore the rationale behind the molecular design, a detailed synthetic workflow from the starting material to a plausible inhibitor scaffold, and the underlying chemical principles that guide this process. This document serves as a technical resource for researchers and professionals engaged in the discovery and development of next-generation anti-inflammatory and anti-cancer agents.
The NF-κB Signaling Pathway: A Primer for the Medicinal Chemist
The NF-κB family of transcription factors are central orchestrators of the cellular response to inflammatory stimuli, such as cytokines like TNF-α and IL-1β.[1] In their inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitor of κB (IκB) proteins.[2][3] The activation of the canonical NF-κB pathway is triggered by the phosphorylation of IκB by the IκB kinase (IKK) complex.[4] This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer to translocate to the nucleus.[1][3] Once in the nucleus, NF-κB binds to specific DNA sequences, driving the transcription of a plethora of pro-inflammatory and pro-survival genes.[4][5]
Caption: The Canonical NF-κB Signaling Pathway.
Given the pivotal role of the IKK complex in initiating this cascade, it represents a key strategic target for the development of small molecule inhibitors. A potent and selective IKK inhibitor would prevent the degradation of IκB, thereby locking NF-κB in its inactive cytoplasmic state and attenuating the downstream inflammatory response.
The Pyrazine Scaffold: A Privileged Motif in Kinase Inhibition
The pyrazine ring system is a recurring structural motif in a multitude of clinically approved and investigational kinase inhibitors.[6][7] Its nitrogen-containing heterocyclic structure allows for a diverse array of substitutions, enabling fine-tuning of the molecule's physicochemical properties and its interactions with the target protein.[8] The pyrazine core can act as a versatile scaffold, presenting functional groups in a defined spatial orientation to engage with key residues within the ATP-binding pocket of kinases.[7]
Synthetic Strategy: From Methyl 5-Aminopyrazine-2-carboxylate to a Novel Inhibitor Scaffold
Our synthetic approach is a multi-step process designed to transform the commercially available and versatile starting material, Methyl 5-aminopyrazine-2-carboxylate, into a novel N-(pyrazin-2-yl)benzenesulfonamide scaffold. This target structure is a plausible inhibitor of the IKK complex, as the sulfonamide linker is a known pharmacophore in many kinase inhibitors.
Caption: Proposed Synthetic Workflow.
Step 1: Hydrolysis of Methyl 5-Aminopyrazine-2-carboxylate
The initial step in our proposed synthesis is the hydrolysis of the methyl ester in Methyl 5-aminopyrazine-2-carboxylate to the corresponding carboxylic acid. This transformation is a prerequisite for the subsequent Curtius rearrangement.
Protocol:
-
To a solution of Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v), add lithium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
The resulting precipitate, 5-Aminopyrazine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Rationale: The use of lithium hydroxide in a mixed aqueous-organic solvent system is a standard and efficient method for the saponification of esters, particularly in heterocyclic systems. Acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the desired carboxylic acid.
Step 2: Curtius Rearrangement to Pyrazine-2,5-diamine
The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine, with the loss of one carbon atom. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to the amine.
Protocol:
-
Suspend 5-Aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 2-3 hours, until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and add 2N HCl.
-
Stir the biphasic mixture vigorously for 1 hour to hydrolyze the intermediate isocyanate.
-
Separate the aqueous layer and basify to pH 10-12 with 50% aqueous NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Pyrazine-2,5-diamine.
Rationale: The use of DPPA in the presence of a base like triethylamine is a common and safe method for the one-pot conversion of carboxylic acids to their corresponding acyl azides, which then undergo the Curtius rearrangement upon heating. The subsequent acidic workup ensures the complete hydrolysis of the isocyanate to the desired diamine.
Step 3: Sulfonamide Formation
The final step in our synthesis is the formation of the sulfonamide linkage. This is achieved by reacting the newly formed Pyrazine-2,5-diamine with a suitable benzenesulfonyl chloride. The regioselectivity of this reaction is an important consideration, and while a mixture of products is possible, chromatographic purification can isolate the desired isomer.
Protocol:
-
Dissolve Pyrazine-2,5-diamine (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-substituted benzenesulfonyl chloride (1.0 eq) in anhydrous pyridine dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target N-(5-aminopyrazin-2-yl)benzenesulfonamide.[5]
Rationale: The reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine is a classical and highly effective method for the synthesis of sulfonamides.[5] Pyridine acts as both a solvent and a scavenger for the HCl generated during the reaction. The choice of the 4-substituted benzenesulfonyl chloride allows for the introduction of various functionalities to explore structure-activity relationships (SAR).
Quantitative Data and Characterization
The following table provides expected yields and key characterization data for the intermediates and the final product, based on analogous reactions reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 5-Aminopyrazine-2-carboxylic Acid | C₅H₅N₃O₂ | 139.11 | 85-95 |
| Pyrazine-2,5-diamine | C₄H₆N₄ | 110.12 | 60-75 |
| N-(5-aminopyrazin-2-yl)benzenesulfonamide | C₁₀H₁₀N₄O₂S | 250.28 | 40-60 |
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically sound synthetic pathway for the development of novel NF-κB signaling inhibitors, starting from the readily available Methyl 5-aminopyrazine-2-carboxylate. The proposed synthesis leverages well-established chemical transformations to construct a promising N-(pyrazin-2-yl)benzenesulfonamide scaffold. The modularity of the final synthetic step allows for the creation of a diverse library of compounds for SAR studies, which will be crucial in optimizing the potency and selectivity of these novel inhibitors. Future work will focus on the synthesis and biological evaluation of a focused library of these compounds to identify lead candidates for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of "Methyl 5-aminopyrazine-2-carboxylate"
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopyrazine-2-carboxylate
Introduction
Methyl 5-aminopyrazine-2-carboxylate is a heterocyclic organic compound that holds significant value as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrazine core substituted with both an electron-donating amino group and an electron-withdrawing methyl ester group, creates a unique electronic profile that is leveraged in the development of bioactive molecules.[1] Pyrazine derivatives are integral to numerous clinically used drugs, highlighting the importance of this chemical scaffold in medicinal chemistry.[2] This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the structure of this compound. Understanding these spectroscopic signatures is crucial for researchers in process development, quality control, and novel drug discovery.
Chemical Properties Summary:
-
CAS Number: 13924-94-2[3]
-
Molecular Formula: C₆H₇N₃O₂[4]
-
Molecular Weight: 153.14 g/mol [3]
-
Appearance: Solid
-
Melting Point: 230-232 °C[5]
Molecular Structure and Spectroscopic Overview
The key to interpreting the spectra of Methyl 5-aminopyrazine-2-carboxylate lies in understanding its constituent parts: the aromatic pyrazine ring, the primary amine (-NH₂), and the methyl ester (-COOCH₃). Each functional group provides distinct and predictable signals.
Caption: Molecular structure of Methyl 5-aminopyrazine-2-carboxylate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For a related compound, 5-aminopyrazine-2-carbonitrile, the aromatic protons appear at 8.35 (d, J = 1.5 Hz) and 7.95 (d, J = 1.5 Hz), with the amino protons appearing as a broad singlet at 5.10 ppm.[6] We expect similar shifts for the title compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.4 - 8.6 | Singlet (or narrow doublet) | 1H | H-3 | Located on the pyrazine ring, deshielded by the adjacent ester group and ring nitrogen. |
| ~8.0 - 8.2 | Singlet (or narrow doublet) | 1H | H-6 | Located on the pyrazine ring, influenced by the adjacent amino group and ring nitrogen. |
| ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are exchangeable, resulting in a broad signal. Its chemical shift can vary with solvent and concentration. |
| ~3.9 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group, appearing as a sharp singlet in a typical region for this functional group. |
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 - 170 | C7 (-C=O) | The carbonyl carbon of the ester group, typically found in this downfield region.[7][8] |
| ~150 - 155 | C5 (-C-NH₂) | Aromatic carbon attached to the electron-donating amino group, significantly shielded. |
| ~140 - 145 | C2 (-C-COOCH₃) | Aromatic carbon attached to the electron-withdrawing ester group. |
| ~135 - 140 | C3 | Aromatic C-H carbon adjacent to two nitrogen atoms. |
| ~130 - 135 | C6 | Aromatic C-H carbon adjacent to the amino group. |
| ~52 - 55 | C10 (-OCH₃) | The methyl carbon of the ester group.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Table 3: Key IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | A pair of peaks in this region is a strong indicator of a primary amine. |
| 3000 - 3100 | C-H Stretch | Aromatic C-H | Indicates the presence of protons on the pyrazine ring.[9] |
| 2850 - 3000 | C-H Stretch | Aliphatic C-H (-CH₃) | Corresponds to the methyl group of the ester.[9] |
| ~1720 | C=O Stretch | Ester (-COOCH₃) | A strong, sharp absorption characteristic of a carbonyl group in an ester.[8] |
| ~1600 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine. |
| 1500 - 1600 | C=C & C=N Stretch | Aromatic Ring | Multiple bands indicating the pyrazine ring system. |
| 1200 - 1300 | C-O Stretch | Ester (-COOCH₃) | Stretching of the C-O single bond in the ester group.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and structural features. Using an electron ionization (EI) source, the molecule is expected to show a clear molecular ion peak and characteristic fragment ions.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 153 , corresponding to the molecular weight of the compound (C₆H₇N₃O₂).
-
Key Fragmentation Pathways:
-
Loss of a methoxy radical (-•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion.
-
[M - 31]⁺ = m/z 122
-
-
Loss of carbon monoxide (CO): Following the loss of the methoxy radical, the acylium ion can lose CO.
-
[M - 31 - 28]⁺ = m/z 94
-
-
Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings.
-
[M - 27]⁺ or from subsequent fragments.
-
-
Caption: Plausible EI mass spectrometry fragmentation pathway for Methyl 5-aminopyrazine-2-carboxylate.
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data discussed.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.[6]
-
Sample Preparation: Accurately weigh ~5-10 mg of the solid sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (TMS).
FTIR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder first for automatic subtraction.
-
Data Processing: The software will generate a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.
Mass Spectrometry Protocol
-
Instrumentation: A mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.[6]
-
Sample Preparation (ESI): Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6] The solution can be directly infused into the ESI source.
-
Sample Preparation (EI): For analysis via a GC-MS system, dissolve the sample in a volatile solvent. For direct insertion probe analysis, a small amount of solid can be used.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₆H₇N₃O₂.
Conclusion
The spectroscopic data for Methyl 5-aminopyrazine-2-carboxylate provides a clear and definitive fingerprint for its structural verification. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the distinct signals for the aromatic protons, the amine, and the methyl ester. FTIR spectroscopy validates the presence of the key functional groups, notably the N-H stretches of the amine and the strong C=O stretch of the ester. Finally, mass spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation patterns. Together, these techniques form a robust analytical toolkit for researchers working with this important chemical intermediate, ensuring its identity and purity in synthetic applications.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-aminopyrazine-2-carboxylate – porphyrin-systems [porphyrin-systems.com]
- 4. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of "Methyl 5-aminopyrazine-2-carboxylate hydrochloride"
An Application Note and Detailed Protocol for the Synthesis of Methyl 5-aminopyrazine-2-carboxylate hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a key heterocyclic building block in modern medicinal chemistry. Pyrazine derivatives are integral scaffolds in numerous clinically significant drugs, valued for their role in treating diseases ranging from infectious to oncological conditions.[1][2][3] This protocol details a robust and scalable laboratory-scale synthesis via the esterification of 5-aminopyrazine-2-carboxylic acid. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental procedure, outline critical quality control measures, and discuss essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this valuable intermediate.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged structure in drug discovery.[1][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing novel therapeutic agents that can effectively interact with biological targets.[3][5] this compound serves as a versatile intermediate, possessing two key functional groups—an amino group and a methyl ester—that allow for diverse subsequent chemical modifications.[6] This enables its use in constructing a wide array of more complex molecules for pharmaceutical and agrochemical research.[6]
The following protocol describes a classic and reliable approach: the acid-catalyzed Fischer esterification of commercially available 5-aminopyrazine-2-carboxylic acid, followed by precipitation as the hydrochloride salt to improve stability and handling.
Chemical Profile & Properties
A summary of the key properties for the starting material and the final product is provided below.
| Property | 5-Aminopyrazine-2-carboxylic Acid (Starting Material) | This compound (Final Product) |
| Molecular Formula | C₅H₅N₃O₂ | C₆H₈ClN₃O₂ |
| Molecular Weight | 139.11 g/mol | 189.60 g/mol |
| CAS Number | 40155-43-9 | 1417794-63-8[7] |
| Appearance | Off-white to yellow crystalline powder | Light yellow to white solid |
| Melting Point | >300 °C (decomposes) | ~230-232 °C (for free base)[8] |
| Solubility | Sparingly soluble in water and common organic solvents | Soluble in methanol, water |
| Storage Conditions | Store in freezer, keep container tightly closed[9] | Keep in a dark place, sealed in dry, 2-8°C[6] |
Synthetic Strategy & Rationale
The chosen synthetic pathway involves a two-step process: (1) Esterification of the carboxylic acid and (2) Formation of the hydrochloride salt.
Caption: Overall synthetic workflow.
Causality and Experimental Choices:
-
Esterification Catalyst: Thionyl chloride (SOCl₂) is selected as the catalyst. When added to methanol, it reacts in situ to generate anhydrous HCl gas and methyl sulfite. The anhydrous HCl is the true catalyst for the Fischer esterification. This method is highly effective as it creates a completely anhydrous acidic environment, which drives the reaction equilibrium towards the product by consuming any trace water. An alternative would be using concentrated sulfuric acid, but the work-up can be more complex.
-
Solvent and Reagent: Methanol serves as both the solvent and the esterifying reagent. Using it in large excess helps to push the reaction equilibrium to favor product formation, in accordance with Le Châtelier's principle.
-
Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt. This is common practice for amine-containing compounds in drug development for several reasons:
-
Enhanced Stability: Salts are generally more crystalline and less prone to degradation than their free base counterparts.
-
Improved Handling: The salt form often has better physical properties, being a free-flowing solid rather than an oil or amorphous solid.
-
Increased Solubility: Hydrochloride salts typically exhibit higher aqueous solubility, which can be advantageous for subsequent reactions or biological assays.
-
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Aminopyrazine-2-carboxylic acid | ≥97% | Sigma-Aldrich | Starting material. |
| Methanol (MeOH), Anhydrous | ≥99.8% | Fisher Scientific | Used as solvent and reagent. |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics | Corrosive and moisture-sensitive. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For neutralization. |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore | For extraction. |
| Magnesium Sulfate (MgSO₄), Anhydrous | Laboratory Grade | Alfa Aesar | For drying organic phase. |
| Hydrochloric Acid, 4M in 1,4-Dioxane | Reagent Grade | Sigma-Aldrich | For salt formation. |
| Diethyl Ether (Et₂O), Anhydrous | ACS Grade | J.T. Baker | For precipitation. |
| Round-bottom flask, condenser, magnetic stirrer | - | - | Standard laboratory glassware. |
Synthesis of Methyl 5-aminopyrazine-2-carboxylate (Free Base)
-
Reaction Setup: To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-aminopyrazine-2-carboxylic acid (5.0 g, 35.9 mmol).
-
Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the resulting suspension at room temperature.
-
Catalyst Addition (Caution!): Cool the flask in an ice-water bath (0 °C). Slowly add thionyl chloride (3.9 mL, 53.9 mmol, 1.5 eq) dropwise via a syringe over 15 minutes. This step is highly exothermic and releases HCl gas. Perform this addition in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Work-up and Neutralization: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous phase is ~8 (test with pH paper). This step neutralizes the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of DCM.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield Methyl 5-aminopyrazine-2-carboxylate as a solid. This crude product can be used directly in the next step or purified by column chromatography if necessary.
Formation of Hydrochloride Salt
-
Dissolution: Dissolve the crude Methyl 5-aminopyrazine-2-carboxylate free base in a minimal amount of anhydrous diethyl ether or DCM (approx. 50-100 mL).
-
Precipitation: While stirring, slowly add a 4M solution of HCl in 1,4-dioxane dropwise. A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Stir the resulting suspension for 30 minutes at room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum at 40-50 °C for several hours to yield this compound as a stable, solid product.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. Expected peaks would include a singlet for the methyl ester protons (~3.9 ppm), aromatic protons on the pyrazine ring, and a broad singlet for the amine protons. The hydrochloride salt may show shifts in the aromatic and amine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight. For the free base (C₆H₇N₃O₂), the expected [M+H]⁺ is m/z 154.1.
-
Melting Point: Compare the observed melting point with the literature value.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound (typically >95% is desired for further use).
Safety, Handling, and Storage
This protocol involves hazardous materials and should only be performed by trained personnel in a well-equipped chemical laboratory.
Caption: Critical safety workflow for the synthesis.
-
Hazard Identification: The target compound, this compound, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10]
-
Precautions: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
First Aid:
-
IF ON SKIN: Wash with plenty of soap and water.[10]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reagents not anhydrous. 3. Insufficient catalyst. | 1. Increase reflux time and monitor by TLC. 2. Use freshly opened anhydrous solvents. Oven-dry all glassware. 3. Ensure accurate addition of thionyl chloride. |
| Difficult Extraction | Emulsion formation during work-up. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
| Product Fails to Precipitate | 1. Product is too soluble in the chosen solvent. 2. Insufficient HCl added. | 1. Add a less polar co-solvent (e.g., heptane) or concentrate the solution. 2. Add more HCl solution and check with pH paper. |
| Impure Product | 1. Incomplete reaction. 2. Side reactions. 3. Insufficient washing. | 1. Purify the crude free base by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes) before salt formation. 2. Ensure careful control of reaction temperature. 3. Wash the final solid product thoroughly with cold ether. |
Conclusion
This application note provides a detailed, reliable, and well-rationalized protocol for the synthesis of this compound. By following the outlined steps for synthesis, purification, and safety, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical research and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijbpas.com [ijbpas.com]
- 6. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 7. 1417794-63-8|this compound|BLD Pharm [bldpharm.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
Synthesis of Methyl 5-aminopyrazine-2-carboxylate via Palladium-Catalyzed Buchwald-Hartwig Amination
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
Methyl 5-aminopyrazine-2-carboxylate is a pivotal building block in the synthesis of numerous pharmacologically active molecules. Its preparation from the corresponding chloro-precursor, Methyl 5-chloropyrazine-2-carboxylate, presents a common challenge in medicinal and process chemistry. This application note provides a detailed, robust, and scalable protocol for this conversion using a palladium-catalyzed Buchwald-Hartwig amination reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer a step-by-step experimental procedure, and provide comprehensive guidelines on safety, characterization, and troubleshooting to ensure reliable and reproducible outcomes for researchers in drug development.
Introduction: The Significance of the Aminopyrazine Scaffold
The pyrazine ring is a privileged heterocycle in drug discovery, appearing in a wide array of approved therapeutics. The specific substitution pattern of an amino group at the C5 position and a carboxylate at the C2 position makes Methyl 5-aminopyrazine-2-carboxylate a highly versatile intermediate. The amino group provides a key handle for further functionalization, enabling the construction of amides, ureas, and sulfonamides, while the methyl ester can be hydrolyzed or converted to other functional groups.
Traditional methods for installing an amino group on an electron-deficient heteroaromatic ring, such as direct nucleophilic aromatic substitution (SNAr), can require harsh conditions and may not be broadly applicable. The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, offers a mild, efficient, and highly general method for coupling aryl halides with a wide range of nitrogen nucleophiles.[1][2] This protocol leverages this powerful transformation to provide a reliable route to the target compound.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 5-chloropyrazine-2-carboxylate, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation : The amine (in this case, an ammonia surrogate like benzophenone imine, or ammonia itself under specific conditions) coordinates to the Pd(II) center. A strong base, such as sodium tert-butoxide, then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : The C-N bond is formed as the desired product, Methyl 5-aminopyrazine-2-carboxylate, is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle, particularly the reductive elimination. Bulky, electron-rich phosphine ligands are commonly employed to promote high catalytic activity.[1]
Detailed Experimental Protocol
This protocol details the synthesis using an ammonia surrogate, which is a common and practical approach for introducing a primary amine.
3.1. Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Equivalents |
| Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 | 172.57 | >97% | 5.00 g | 28.97 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 97% | 265 mg | 0.29 | 0.01 (1 mol%) |
| Xantphos | 161265-03-8 | 578.68 | 98% | 335 mg | 0.58 | 0.02 (2 mol%) |
| Benzophenone imine | 1013-88-3 | 181.24 | 97% | 5.75 g | 31.72 | 1.1 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | >97% | 3.62 g | 37.66 | 1.3 |
| Toluene | 108-88-3 | 92.14 | Anhydrous | 150 mL | - | - |
| 3M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 3M aq. | ~50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. | As needed | - | - |
| Brine | N/A | N/A | Saturated aq. | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | As needed | - | - |
3.2. Step-by-Step Procedure
-
Inert Atmosphere Setup : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition : To the flask, add Methyl 5-chloropyrazine-2-carboxylate (5.00 g), Pd₂(dba)₃ (265 mg), Xantphos (335 mg), and sodium tert-butoxide (3.62 g). Causality Note: The catalyst and ligand are added first to allow for pre-catalyst formation. Sodium tert-butoxide is a strong, non-nucleophilic base essential for the deprotonation step of the catalytic cycle and must be handled under inert conditions as it is moisture-sensitive and flammable.[5][6]
-
Solvent and Reactant Addition : Evacuate and backfill the flask with inert gas three times. Via syringe, add anhydrous toluene (150 mL), followed by benzophenone imine (5.75 g). Causality Note: Anhydrous solvent is crucial to prevent quenching of the base and deactivation of the catalyst.
-
Reaction Execution : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Reaction Quench (Imine Hydrolysis) : Cool the reaction mixture to room temperature. Slowly add 3M HCl (50 mL) and stir vigorously for 1 hour. This step hydrolyzes the intermediate imine to reveal the primary amine. Causality Note: The initial product is the N-diphenylmethylidene protected amine, which is readily hydrolyzed under acidic conditions to yield the desired primary amine.
-
Workup and Extraction : Transfer the mixture to a separatory funnel. The aqueous layer will contain the protonated product. Wash the organic layer with water (2 x 50 mL).
-
Basification and Product Extraction : Cool the combined aqueous layers in an ice bath and carefully adjust the pH to ~8-9 by the slow addition of saturated sodium bicarbonate solution. Extract the product from the basified aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration : Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford Methyl 5-aminopyrazine-2-carboxylate as a solid.
-
Characterization : The final product should be characterized to confirm its identity and purity.
-
Expected Yield : 70-85%.
-
Appearance : Yellow to light brown solid.[7]
-
¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H), 8.05 (s, 1H), 5.05 (br s, 2H), 3.95 (s, 3H).
-
Mass Spectrometry (ESI+) : m/z calculated for C₆H₇N₃O₂ [M+H]⁺: 154.06, found: 154.1.
-
Safety Precautions and Workflow
Handling the reagents for this synthesis requires strict adherence to safety protocols due to their inherent hazards.
-
Methyl 5-chloropyrazine-2-carboxylate : Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]
-
Sodium tert-butoxide : Flammable solid, self-heating, and causes severe skin burns and eye damage. Reacts violently with water.[10][11]
-
Toluene : Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Palladium Catalysts : Heavy metals; handle with care to avoid inhalation and skin contact.
Mandatory Personal Protective Equipment (PPE) : Flame-retardant lab coat, safety goggles, and nitrile gloves. All manipulations, especially handling of sodium tert-butoxide and the reaction setup, must be performed in a certified chemical fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently anhydrous conditions. 3. Base is of poor quality or has degraded. | 1. Use fresh Pd₂(dba)₃. Ensure the reaction is kept under a strict inert atmosphere. 2. Use freshly distilled or commercially available anhydrous solvent. Flame-dry glassware thoroughly. 3. Use a fresh bottle of sodium tert-butoxide, preferably from a sealed container. |
| Formation of Side Products | 1. Hydrodehalogenation of starting material. 2. Reaction temperature too high. | 1. This can occur if moisture is present. Ensure anhydrous conditions. Use a high-quality base. 2. Lower the reaction temperature to 80-90 °C and monitor for longer reaction times. |
| Difficult Purification | 1. Incomplete hydrolysis of the imine intermediate. 2. Baseline streaking on silica gel. | 1. Increase the stirring time with 3M HCl during the workup or gently warm the mixture. 2. The product is basic. Add 1% triethylamine to the eluent system to prevent streaking on the column. |
Conclusion
The Buchwald-Hartwig amination provides an exceptionally effective and reliable method for the synthesis of Methyl 5-aminopyrazine-2-carboxylate from its chloro-precursor. By carefully selecting the catalyst system and maintaining stringent anhydrous and inert reaction conditions, this protocol delivers the target compound in high yield. The detailed procedure and safety guidelines presented herein are intended to enable researchers and drug development professionals to confidently and safely produce this valuable synthetic intermediate for their discovery and development programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. aksci.com [aksci.com]
- 6. gelest.com [gelest.com]
- 7. Methyl 5-chloropyrazine-2-carboxylate CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
"Methyl 5-aminopyrazine-2-carboxylate" reaction with N-bromosuccinimide (NBS)
Application Note & Protocol
Topic: Regioselective Bromination of Methyl 5-aminopyrazine-2-carboxylate using N-bromosuccinimide (NBS)
Abstract
This document provides a comprehensive guide for the regioselective bromination of Methyl 5-aminopyrazine-2-carboxylate, a critical intermediate in the synthesis of bioactive molecules. Brominated aminopyrazine scaffolds are of significant interest in pharmaceutical and agrochemical research.[1][2] This protocol details an efficient and controlled method for the synthesis of Methyl 5-amino-3-bromopyrazine-2-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline safety precautions, and offer troubleshooting guidance to ensure reproducible and high-yield results for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The pyrazine ring is an electron-deficient heterocycle, making it generally resistant to standard electrophilic aromatic substitution (EAS) reactions.[3][4] However, the introduction of a potent electron-donating group, such as an amine (-NH₂), dramatically alters the ring's reactivity. This activating group increases the electron density of the pyrazine core, enabling electrophilic attack at specific positions.
The reaction involves two competing directing influences on the pyrazine ring:
-
The 5-amino group: A powerful activating, ortho, para-directing group.
-
The 2-carboxylate group: A deactivating, meta-directing group.
In this substrate, the activating effect of the amino group is overwhelmingly dominant. It strongly directs electrophilic attack to the positions ortho and para to itself. The para position (C2) is already substituted. The ortho positions are C6 and C4 (a ring nitrogen). However, the position corresponding to C3 is also highly activated due to resonance stabilization. Precedent in the bromination of 2-aminopyrazine shows that substitution readily occurs at the C3 and C5 positions.[5] Therefore, for Methyl 5-aminopyrazine-2-carboxylate, the bromine electrophile (Br⁺), generated from NBS, will preferentially attack the most nucleophilic carbon, which is the C3 position. The reaction proceeds via a classic EAS mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[6][7]
N-bromosuccinimide (NBS) is selected as the ideal brominating agent for this transformation. It serves as a reliable and easily handled source of electrophilic bromine, often requiring milder conditions than liquid bromine and producing fewer hazardous byproducts.[8][9]
Reaction Scheme and Mechanism
Overall Transformation:
Mechanistic Pathway:
The reaction proceeds via a two-step electrophilic aromatic substitution mechanism.
Caption: Mechanism of Electrophilic Aromatic Substitution.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Amount (10 mmol scale) | Moles | Equivalents |
| Methyl 5-aminopyrazine-2-carboxylate | 33332-28-4 | 153.14 g/mol | 1.53 g | 10.0 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 1.96 g | 11.0 mmol | 1.1 |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~200 mL | - | - |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | - | ~50 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~50 mL | - | - |
| Brine (Saturated aq. NaCl) | 7647-14-5 | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | ~10 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Dropping funnel or powder funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Safety Precautions
-
N-Bromosuccinimide (NBS): Harmful if swallowed, causes severe skin burns and eye damage.[10][11] It is also an oxidizing agent.[12] Handle with extreme care in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[13][14]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.
-
The reaction should be performed in a well-ventilated chemical fume hood at all times.
-
Have spill kits and appropriate quench solutions (like sodium thiosulfate) readily available.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Dissolution: Add Methyl 5-aminopyrazine-2-carboxylate (1.53 g, 10.0 mmol) to the flask. Add anhydrous acetonitrile (50 mL) and stir the mixture until the solid is fully dissolved. Cool the solution to 0-5 °C.
-
NBS Addition: Once the solution is cold, add N-bromosuccinimide (1.96 g, 11.0 mmol, 1.1 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C. Rationale: Portion-wise addition helps to control the reaction exotherm and minimize the formation of potential side products like di-brominated species.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent such as 30% Ethyl Acetate in Hexanes. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted NBS. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of Ethyl Acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Rationale: The bicarbonate wash removes any acidic byproducts like HBr.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%). Alternatively, recrystallization from a suitable solvent system (e.g., Ethanol/water) may be effective.
-
Characterization: Characterize the purified product (Methyl 5-amino-3-bromopyrazine-2-carboxylate, expected MW: 232.03) using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive NBS (degraded by moisture); Insufficient time. | Use freshly opened or recrystallized NBS. Ensure anhydrous conditions. Extend reaction time at room temperature and monitor by TLC. |
| Formation of Multiple Spots (TLC) | Over-bromination (di-bromination); Side reactions. | Ensure slow, portion-wise addition of NBS at low temperature (0-5 °C). Use no more than 1.1 equivalents of NBS. |
| Product is an Oil/Gummy Solid | Impurities present; Residual solvent. | Ensure complete drying on the rotary evaporator. If purification is by chromatography, ensure fractions are clean before combining. Attempt trituration with a non-polar solvent like hexanes. |
| Low Yield after Purification | Product loss during work-up; Incomplete reaction. | Ensure pH of the aqueous layer is neutral or slightly basic before final extraction to prevent loss of the basic product as a salt. Re-extract aqueous layers. Check TLC for reaction completion before work-up. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. chemscience.com [chemscience.com]
- 13. carlroth.com [carlroth.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for the Derivatization of the Amino Group of Methyl 5-aminopyrazine-2-carboxylate
Introduction: The Strategic Importance of Methyl 5-aminopyrazine-2-carboxylate in Medicinal Chemistry
Methyl 5-aminopyrazine-2-carboxylate is a heterocyclic compound of significant interest in the field of drug discovery and development. Its pyrazine core is a key pharmacophore found in numerous biologically active molecules and approved pharmaceuticals.[1][2] The presence of an amino group and a methyl ester on the pyrazine ring offers two orthogonal points for chemical modification, making it a versatile scaffold for the synthesis of diverse compound libraries.[3]
The derivatization of the 5-amino group, in particular, allows for the exploration of the structure-activity relationship (SAR) by introducing a wide array of functional groups. These modifications can profoundly influence the compound's pharmacological properties, including target binding affinity, selectivity, solubility, and metabolic stability. This application note provides detailed protocols for several key transformations of the amino group of Methyl 5-aminopyrazine-2-carboxylate, offering researchers a practical guide to synthesizing novel derivatives for screening and lead optimization.
Acylation of the Amino Group: Synthesis of Amide Derivatives
The acylation of the 5-amino group to form an amide is a fundamental and highly reliable transformation for introducing a diverse range of substituents. This reaction is typically high-yielding and proceeds under mild conditions. The resulting amide bond is generally stable and can act as a hydrogen bond donor and/or acceptor, which can be crucial for molecular recognition at a biological target.
Scientific Rationale
The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or an acid anhydride. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to quench the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is critical; inert aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly employed to prevent side reactions with the acylating agent.
Experimental Protocol: Acylation with Acetyl Chloride
This protocol describes the synthesis of Methyl 5-(acetylamino)pyrazine-2-carboxylate.
Materials:
-
Methyl 5-aminopyrazine-2-carboxylate
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl 5-(acetylamino)pyrazine-2-carboxylate.
Table 1: Summary of Acylation Protocol
| Parameter | Recommended Condition |
| Substrate | Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) |
| Acylating Agent | Acid Chloride (1.1 eq) or Anhydride (1.2 eq) |
| Base | Triethylamine or Pyridine (1.2-1.5 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Work-up | Aqueous wash with NaHCO₃ |
| Purification | Recrystallization or Column Chromatography |
Expected Characterization of Methyl 5-(acetylamino)pyrazine-2-carboxylate:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 10.5-10.8 (s, 1H, NH), 9.1-9.3 (s, 1H, pyrazine-H), 8.8-9.0 (s, 1H, pyrazine-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 169.0 (C=O, amide), 165.0 (C=O, ester), 148.0, 145.0, 142.0, 138.0 (pyrazine carbons), 53.0 (OCH₃), 24.0 (COCH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₉N₃O₃ [M+H]⁺: 196.0666; found: 196.0665.
Figure 1: General workflow for the acylation of Methyl 5-aminopyrazine-2-carboxylate.
Sulfonylation of the Amino Group: Crafting Sulfonamides
The synthesis of sulfonamides from the 5-amino group introduces a key structural motif prevalent in a wide range of therapeutic agents, including antibacterial and diuretic drugs. The sulfonamide group is a strong hydrogen bond donor and can significantly alter the electronic properties and acidity of the parent molecule.
Scientific Rationale
Similar to acylation, sulfonylation is a nucleophilic substitution reaction where the amino group attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a solvent and an acid scavenger. The use of pyridine is often advantageous as it can form a more reactive sulfonylpyridinium salt intermediate.
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
This protocol details the synthesis of Methyl 5-(p-tosylamino)pyrazine-2-carboxylate.
Materials:
-
Methyl 5-aminopyrazine-2-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DCM (1:1 v/v) in a round-bottom flask under an inert atmosphere.
-
Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Table 2: Summary of Sulfonylation Protocol
| Parameter | Recommended Condition |
| Substrate | Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) |
| Sulfonylating Agent | Arenesulfonyl Chloride (1.1-1.2 eq) |
| Base/Solvent | Anhydrous Pyridine |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 12-24 hours |
| Work-up | Acid wash (1M HCl) followed by basic wash (NaHCO₃) |
| Purification | Column Chromatography |
Reductive Amination: N-Alkylation via Imine Formation
Reductive amination is a powerful and versatile method for the N-alkylation of amines.[4] It provides a more controlled alternative to direct alkylation with alkyl halides, which can often lead to over-alkylation.[4] This method allows for the introduction of a wide variety of primary and secondary alkyl groups.
Scientific Rationale
The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) intermediate through the condensation of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding secondary amine. A key aspect of this one-pot reaction is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose due to their mildness and selectivity.[5] The reaction is often carried out in acidic conditions to facilitate imine formation.
Experimental Protocol: N-Benzylation with Benzaldehyde
This protocol describes the synthesis of Methyl 5-(benzylamino)pyrazine-2-carboxylate.
Materials:
-
Methyl 5-aminopyrazine-2-carboxylate
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be cautious of gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting amine.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel and extract with DCM or ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-benzylated product.
Figure 2: Workflow for the reductive amination of Methyl 5-aminopyrazine-2-carboxylate.
Buchwald-Hartwig Amination: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. This palladium-catalyzed cross-coupling reaction has revolutionized access to arylamines, which are key structures in many pharmaceuticals.[6]
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst. The success of the reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle.
Experimental Protocol: N-Phenylation with Bromobenzene
This protocol provides a general method for the N-arylation of Methyl 5-aminopyrazine-2-carboxylate with bromobenzene.
Materials:
-
Methyl 5-aminopyrazine-2-carboxylate
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane, anhydrous and degassed
-
Schlenk flask or sealed tube
-
Standard equipment for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add Methyl 5-aminopyrazine-2-carboxylate (1.0 eq), bromobenzene (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the N-phenylated product.
Table 3: Summary of Buchwald-Hartwig Amination Protocol
| Parameter | Recommended Condition |
| Substrate | Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) |
| Coupling Partner | Aryl Halide/Triflate (1.2 eq) |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) |
| Ligand | Xantphos, BINAP, or other bulky phosphine (4-10 mol%) |
| Base | Cs₂CO₃ or NaOtBu (2.0 eq) |
| Solvent | Anhydrous, degassed Toluene or Dioxane |
| Temperature | 90-120 °C |
| Reaction Time | 12-24 hours |
| Purification | Column Chromatography |
Conclusion
The protocols outlined in this application note provide a robust starting point for the derivatization of the 5-amino group of Methyl 5-aminopyrazine-2-carboxylate. These methods—acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination—offer access to a wide chemical space of novel pyrazine derivatives. Researchers in drug discovery and medicinal chemistry can utilize these procedures to generate compound libraries for biological screening, facilitating the identification of new therapeutic agents. The successful application of these protocols will depend on careful execution, appropriate monitoring of the reaction progress, and rigorous purification and characterization of the final products.
References
- 1. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]
HPLC method for purity analysis of "Methyl 5-aminopyrazine-2-carboxylate"
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 5-aminopyrazine-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for Methyl 5-aminopyrazine-2-carboxylate. This compound is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical agents, making the accurate assessment of its purity a critical step in quality control and drug development.[1] The described reversed-phase HPLC (RP-HPLC) method is designed for specificity, accuracy, and precision, adhering to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[2][3]
Introduction and Method Rationale
Methyl 5-aminopyrazine-2-carboxylate (CAS No. 13924-94-2) is a heterocyclic organic compound containing a pyrazine ring substituted with an amino group and a methyl ester.[1] Its structure imparts significant polarity (calculated XlogP of -0.8), which presents a challenge for traditional reversed-phase chromatography, where highly polar compounds may exhibit poor retention.[4][5][6]
Causality Behind Experimental Choices:
-
Chromatographic Mode: Reversed-phase HPLC is selected for its versatility and applicability to a wide range of polar and non-polar compounds.[7] To overcome the retention challenges associated with the analyte's polarity, this method employs a modern, polar-endcapped C18 stationary phase. Such columns are specifically engineered to prevent "phase collapse" in highly aqueous mobile phases and provide enhanced retention for hydrophilic analytes compared to traditional C18 columns.[8][9]
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving optimal separation.
-
pH Control: The analyte possesses basic amine functionalities. Controlling the mobile phase pH is essential for consistent ionization and, therefore, reproducible retention times and sharp peak shapes. An acidic mobile phase (pH ~3.0) using a volatile buffer like formic acid is chosen. This protonates the amine groups, ensuring a consistent charge state. Furthermore, using a volatile buffer like formic acid makes the method compatible with mass spectrometry (MS) detection, which is invaluable for impurity identification.[10]
-
Organic Modifier: Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, providing a better signal-to-noise ratio.
-
Gradient Elution: A gradient elution program is implemented. This approach ensures that polar impurities, which elute early, are well-resolved from the main peak, while also allowing for the timely elution of any less polar, late-eluting impurities, leading to a more comprehensive purity profile within a reasonable analysis time.[11][12]
-
-
Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended. The aromatic pyrazine core of the analyte contains a strong chromophore. A DAD allows for the determination of the optimal detection wavelength (λmax) from the UV spectrum and enables peak purity analysis by comparing spectra across a single peak.
Recommended HPLC Protocol
This protocol is a validated starting point and may be adapted based on the specific instrumentation and impurity profile encountered.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity LC, Waters ACQUITY UPLC H-Class, or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, RRHT, 2.1 x 100 mm, 1.8 µm, or equivalent polar-modified C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 16.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | DAD/PDA, Detection at 254 nm (or λmax of analyte), Reference off |
| Run Time | 16 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Diluent Preparation:
-
Prepare a mixture of Water:Acetonitrile (80:20 v/v) to be used as the diluent for standard and sample preparations.
Standard Solution Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of Methyl 5-aminopyrazine-2-carboxylate reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
Sample Solution Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the Methyl 5-aminopyrazine-2-carboxylate sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
Method Validation Strategy (ICH Q2(R2))
Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][13] The following parameters must be evaluated according to ICH guidelines.[3][14]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the main peak and its closest eluting impurity. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[15] |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | For purity: 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value, assessed by % recovery of spiked samples. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability & Intermediate Precision. | Repeatability (n=6): Relative Standard Deviation (%RSD) ≤ 1.0%.Intermediate Precision: %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; %RSD for precision at this level should be ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters like flow rate (±10%) or column temp (±5°C) are varied. |
Purity Analysis Workflow
The following diagram illustrates the logical flow of the entire purity analysis process, from initial preparation to the final report generation.
Caption: Workflow for HPLC Purity Analysis.
Data Processing and Calculations
The purity of Methyl 5-aminopyrazine-2-carboxylate is typically determined using the area normalization method. This calculation assumes that all impurities present in the sample have been separated and detected.
Formula for Area % Purity:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Where:
-
Area_main_peak is the integrated peak area of Methyl 5-aminopyrazine-2-carboxylate.
-
Total_area_of_all_peaks is the sum of the integrated peak areas of the main component and all detected impurities (excluding solvent front and blank peaks).
Conclusion
The HPLC method detailed herein provides a reliable and robust solution for the purity assessment of Methyl 5-aminopyrazine-2-carboxylate. The use of a polar-endcapped C18 column with a gradient elution program effectively retains and resolves the polar analyte from its potential impurities. This application note, grounded in established chromatographic principles and ICH validation guidelines, serves as a complete protocol for implementation in quality control laboratories and by researchers in the pharmaceutical industry.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. m.youtube.com [m.youtube.com]
Application Note: A Robust LC-MS/MS Method for the Analysis of Methyl 5-aminopyrazine-2-carboxylate and Its Potential Hydrolytic Product
Abstract
This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative and qualitative analysis of Methyl 5-aminopyrazine-2-carboxylate. This compound is a vital heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The method described herein is also capable of separating and identifying its primary potential product, 5-aminopyrazine-2-carboxylic acid, which may arise from hydrolysis. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for reaction monitoring, purity assessment, and stability studies.
Introduction
Methyl 5-aminopyrazine-2-carboxylate is a key building block in medicinal chemistry.[1] Its structure, featuring a pyrazine ring with both an amino and a methyl ester group, makes it a versatile precursor for developing complex bioactive molecules.[1] The purity and stability of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredients (APIs).
One of the primary degradation pathways for an ester-containing compound like Methyl 5-aminopyrazine-2-carboxylate, particularly in aqueous or non-anhydrous conditions, is hydrolysis of the methyl ester to its corresponding carboxylic acid. This transformation not only represents a loss of the desired starting material but can also impact the subsequent synthetic steps and the impurity profile of the final product.
Therefore, a robust analytical method capable of simultaneously quantifying the parent compound and detecting its potential hydrolytic product is essential. Liquid chromatography coupled with mass spectrometry (LC-MS) is the ideal technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities. The presence of basic nitrogen atoms in the pyrazine ring and the primary amine makes the molecule highly suitable for positive mode electrospray ionization (ESI), a common and effective soft ionization technique for polar, nitrogen-containing compounds.[2]
This note provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with an explanation of the scientific rationale behind the chosen parameters.
Experimental
Materials and Reagents
-
Analyte: Methyl 5-aminopyrazine-2-carboxylate (Purity ≥96%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), and Water (Type I, 18.2 MΩ·cm)
-
Mobile Phase Additive: Formic Acid (LC-MS Grade, ~99%)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Standard and Sample Preparation Protocol
The accuracy of LC-MS analysis begins with precise and consistent sample preparation. The following protocol is designed to ensure analyte stability and compatibility with the reversed-phase system.
Step-by-Step Protocol:
-
Prepare Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Methyl 5-aminopyrazine-2-carboxylate standard.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Rationale: Methanol is chosen for the stock solution due to the analyte's good solubility. A concentrated stock allows for accurate serial dilutions.
-
-
Prepare Intermediate and Working Standards:
-
Perform serial dilutions from the stock solution using the sample diluent (50:50 Acetonitrile:Water) to prepare a calibration curve. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
-
Rationale: Using a diluent that mirrors the initial mobile phase composition helps to prevent peak distortion and improve reproducibility.
-
-
Prepare Analytical Samples:
-
For reaction monitoring or purity analysis, dissolve the sample in the diluent to achieve a final concentration within the calibration range (e.g., 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Rationale: Filtering removes particulates that could clog the LC system, thereby protecting the column and instrument.
-
LC-MS System and Conditions
The separation is achieved using reversed-phase chromatography, which separates compounds based on their hydrophobicity.[3][4] An acidic mobile phase modifier (formic acid) is used to promote protonation of the analyte, leading to better peak shape and enhanced ionization efficiency in positive ESI mode.[2][5]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B in 0.5 min, re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (or equivalent like Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 50-300) and MRM/PRM for quantitation |
| Capillary Voltage | +3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
Results and Discussion
Chromatographic Separation
The described method effectively separates the parent compound, Methyl 5-aminopyrazine-2-carboxylate, from its more polar hydrolytic product, 5-aminopyrazine-2-carboxylic acid. Due to its greater polarity, the carboxylic acid will have less affinity for the C18 stationary phase and will therefore elute earlier than the parent methyl ester.
Mass Spectrometric Analysis
The analytes are detected as protonated molecules, [M+H]⁺, in positive ESI mode.
Table 3: Expected m/z Values for Key Analytes
| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Expected [M+H]⁺ (m/z) |
| Methyl 5-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | 153.05 Da | 154.06 |
| 5-aminopyrazine-2-carboxylic acid | C₅H₅N₃O₂ | 139.04 Da | 140.04 |
For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) is employed. The protonated molecule is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are detected in the third quadrupole. This process is known as Multiple Reaction Monitoring (MRM).
Workflow and Fragmentation
The overall analytical workflow is depicted below.
Caption: General experimental workflow from sample preparation to data analysis.
The fragmentation of Methyl 5-aminopyrazine-2-carboxylate is predictable based on its chemical structure. The primary fragmentation pathways involve the ester group, which is the most labile part of the molecule.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Note & Protocol: A Rational Approach to the Recrystallization of Methyl 5-Aminopyrazine-2-carboxylate Hydrochloride
Introduction & Scientific Context
Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazine core, an amino group, and a methyl ester. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. As a hydrochloride salt, the compound exhibits increased polarity and stability compared to its freebase form. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays.
Recrystallization is the gold-standard technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly purified form upon controlled cooling, while impurities remain dissolved in the mother liquor.
This document provides a detailed, experience-driven protocol for the recrystallization of this compound. Lacking a specific, published protocol for this exact molecule, the following methodology is derived from first principles of organic chemistry, considering the compound's structural features: a polar aromatic amine, an ester functional group, and its nature as a hydrochloride salt. The protocol emphasizes not just the "how" but the "why," ensuring a robust and adaptable purification strategy.
Rationale for Method Development
The molecular structure of this compound dictates its solubility properties. The presence of the protonated amino group (as the HCl salt) and the pyrazine nitrogens makes the molecule highly polar and capable of hydrogen bonding. This suggests poor solubility in non-polar solvents (e.g., hexanes, toluene) and good solubility in polar protic solvents (e.g., water, alcohols).
Solvent System Selection:
The key to a successful recrystallization is selecting a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Single Solvent Systems:
-
Water: Likely to be a good solvent due to the hydrochloride salt, but solubility might be too high even at room temperature, leading to poor recovery.
-
Methanol/Ethanol: These polar protic solvents are excellent candidates. They can dissolve the polar salt at elevated temperatures, and their lower polarity compared to water often allows for good crystal formation upon cooling.
-
-
Mixed Solvent Systems (Antisolvent Approach): This is often the most effective strategy. A "good" solvent, in which the compound is very soluble, is paired with a miscible "poor" or "antisolvent," in which the compound is insoluble. This allows for fine-tuning of the solubility profile. For this compound, an Alcohol/Water system is proposed as the primary recommendation. Ethanol or methanol can act as the primary solvent, with water used to increase polarity and initial solubility at high temperatures. Alternatively, an Alcohol/Ether system could be employed, where the addition of ether as an antisolvent to a methanolic solution can effectively induce crystallization.[1]
This protocol will focus on the Ethanol-Water mixed solvent system, as it offers a balance of high-temperature solvency, controlled precipitation upon cooling, and safety.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the purification and validation of this compound.
Caption: Workflow for the recrystallization and purity analysis of the target compound.
Detailed Recrystallization Protocol
Objective: To purify crude this compound to >99% purity.
Materials & Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks (x3)
-
Hotplate/Stirrer
-
Glass Funnel and Fluted Filter Paper
-
Büchner Funnel and Filter Flask
-
Vacuum Source
-
Spatula, Watch Glass, Boiling Chips
Step-by-Step Methodology
-
Solvent Preparation: Prepare a stock of the recrystallization solvent. A starting point of 9:1 Ethanol:Water (v/v) is recommended. Also, prepare a small amount of cold solvent (same ratio) by placing it in an ice bath for the washing step.
-
Dissolution:
-
Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a stir bar or boiling chips.
-
Add the 9:1 Ethanol:Water solvent portion-wise (e.g., 5 mL increments) while heating gently on a hotplate with stirring. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.
-
Expert Insight: The solution should be brought to a gentle boil. If the solid does not dissolve after adding a significant volume of solvent (e.g., >25 mL per gram), add hot deionized water dropwise until a clear solution is achieved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Hot Filtration (Optional but Recommended):
-
This step removes insoluble impurities (e.g., dust, catalysts). If the hot solution is clear, this step can be skipped.
-
Pre-heat a second Erlenmeyer flask and a glass funnel with fluted filter paper on the hotplate.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the clean, hot flask.
-
Trustworthiness Check: This step must be performed quickly to prevent premature crystallization on the filter paper. If crystals form, they can be redissolved by washing the filter with a small amount of fresh, hot solvent.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.
-
Expert Insight: Slow cooling is critical for the formation of large, well-defined, and pure crystals. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for an additional 30-60 minutes to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the ice-cold 9:1 Ethanol:Water solvent to remove any residual mother liquor containing dissolved impurities.
-
Expert Insight: Use only a minimal amount of cold solvent for washing. Using too much, or using room-temperature solvent, will dissolve some of the purified product, lowering the yield.
-
-
Drying:
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved. This removes residual solvent. The final product should be a fine, crystalline solid.
-
Quantitative Parameters & Quality Control
The success of the recrystallization must be validated through rigorous analytical testing.
| Parameter | Recommended Specification | Method | Purpose |
| Solvent Ratio | 9:1 to 8:2 Ethanol:Water | Gravimetric/Volumetric | To ensure optimal solubility profile. |
| Recovery Yield | 75-90% (Typical) | Gravimetric | To assess the efficiency of the process. |
| Purity (Post) | > 99.0% (AUC) | HPLC-UV | To quantify the removal of soluble impurities. |
| Melting Point | Sharp, defined range | Melting Point Apparatus | A sharp melting point indicates high purity. |
| Structural Identity | Conforms to structure | ¹H NMR, ¹³C NMR | To confirm the chemical structure is unchanged. |
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as a liquid oil instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution: Add more of the primary solvent (ethanol) to the hot mixture to increase the total volume and reduce saturation. Reheat until the oil dissolves, then cool slowly again.
-
-
No Crystals Form: If no crystals appear after cooling in the ice bath, the solution may be too dilute, or nucleation has not occurred.
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.
-
Solution 2 (Seeding): Add a tiny crystal of the pure compound to the solution.
-
Solution 3 (Concentrate): Gently heat the solution to boil off some of the solvent, then attempt the cooling process again.
-
-
Low Recovery: This is often caused by using too much solvent during dissolution or washing.
-
Solution: Optimize the solvent volume in a small-scale trial. Ensure the wash solvent is ice-cold and used sparingly. The mother liquor can also be concentrated to recover a second, less pure crop of crystals.
-
References
Application Notes & Protocols: Leveraging Methyl 5-aminopyrazine-2-carboxylate in Solid-Phase Synthesis for Accelerated Drug Discovery
Abstract
Pyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs. Their synthesis, however, can be a laborious process, often ill-suited for the rapid generation of compound libraries required for modern drug discovery. Solid-Phase Organic Synthesis (SPOS) offers a powerful solution, enabling streamlined purification and automation. This document provides a comprehensive guide for the strategic incorporation of Methyl 5-aminopyrazine-2-carboxylate, a versatile bifunctional building block, into solid-phase synthesis workflows. We detail protocols for precursor modification, resin immobilization, on-resin diversification, and final cleavage, supported by mechanistic insights and workflow visualizations to empower researchers in the rapid assembly of novel pyrazine-based chemical libraries.
Introduction: The Pyrazine Scaffold and the Imperative for Solid-Phase Synthesis
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern pharmacology.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its prevalence in molecules targeting a wide range of diseases. However, traditional solution-phase synthesis of complex pyrazine derivatives often involves tedious, multi-step purification processes that create a bottleneck in the drug discovery pipeline.[3]
Solid-Phase Organic Synthesis (SPOS), an evolution of the solid-phase peptide synthesis (SPPS) methodology pioneered by Merrifield, circumvents these challenges.[4] By anchoring a starting material to an insoluble polymer support, excess reagents and byproducts can be removed by simple filtration and washing, dramatically accelerating the synthetic process. This application note outlines a robust strategy for utilizing Methyl 5-aminopyrazine-2-carboxylate as a foundational scaffold in SPOS.
Strategic Analysis of the Building Block: Methyl 5-aminopyrazine-2-carboxylate
Successful solid-phase synthesis hinges on a clear understanding of the building block's reactive sites and the implementation of an orthogonal protection strategy.[5][6] Methyl 5-aminopyrazine-2-carboxylate presents two key functional groups: a nucleophilic aromatic amine (C5 position) and a methyl ester (C2 position).
-
The Amino Group: This is an ideal handle for diversification. Once the scaffold is immobilized, this amine can be deprotected and acylated, sulfonylated, or alkylated to generate a wide array of analogues.
-
The Methyl Ester: This group serves as the most logical point of attachment to the solid support. To achieve this, it must first be converted to a carboxylic acid. This "scaffold-first" approach frees the more versatile amino group for subsequent library generation.
Therefore, our overarching strategy involves:
-
Saponification: Conversion of the methyl ester to a carboxylic acid.
-
Orthogonal Protection: Masking the 5-amino group with a protecting group that is stable to the resin-loading conditions but can be removed cleanly on-resin.
-
Immobilization: Anchoring the protected pyrazine carboxylic acid to a suitable solid support.
-
Diversification: Deprotection of the 5-amino group followed by on-resin chemical modifications.
-
Cleavage: Release of the final, purified products from the solid support.
Figure 1: Overall workflow from building block to final products.
Detailed Protocols & Methodologies
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Saponification of Methyl 5-aminopyrazine-2-carboxylate
This step converts the methyl ester to the carboxylic acid, which is required for resin attachment.
-
Dissolution: Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Saponification: Add Lithium hydroxide (LiOH, ~1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3 using 1N HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate (5-aminopyrazine-2-carboxylic acid) by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Orthogonal N-Protection with Fmoc
The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal choice for protecting the amino group. It is stable to the mildly acidic and basic conditions used in coupling but is readily cleaved by piperidine, ensuring orthogonality with acid-labile resin linkers.[7][8]
-
Dissolution: Suspend the 5-aminopyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or acetonitrile.
-
Basification: Add an aqueous solution of a base like sodium bicarbonate (NaHCO₃, ~2.5 eq).
-
Fmoc Introduction: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, ~1.1 eq) in the same organic solvent dropwise.
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Work-up & Isolation: Follow a standard acidic work-up to precipitate the N-Fmoc-5-aminopyrazine-2-carboxylic acid, which can be isolated by filtration and dried.
Protocol 3: Immobilization onto Wang Resin
Wang resin is a popular choice for SPOS, as it links to carboxylic acids via an ester bond that is readily cleaved by strong acids like Trifluoroacetic acid (TFA).[4]
-
Resin Swelling: Place Wang resin in a solid-phase synthesis vessel and swell in N,N-Dimethylformamide (DMF) for 1 hour. Drain the solvent.
-
Activation/Coupling Cocktail: In a separate flask, dissolve the N-Fmoc-5-aminopyrazine-2-carboxylic acid (3.0 eq relative to resin capacity), a coupling agent like N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq)[9], and an additive such as 4-dimethylaminopyridine (DMAP, 0.1 eq) in DMF.
-
Loading Reaction: Add the activation cocktail to the swollen resin. Agitate the vessel at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM, 3x), and Methanol (MeOH, 3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF for 1 hour. Wash as described above.
-
Drying: Dry the resin under high vacuum. The loading efficiency can be determined by Fmoc quantification via UV-spectrophotometry.[8]
Figure 2: Immobilization of the protected pyrazine onto Wang resin.
Protocol 4: On-Resin Diversification via Acylation
This protocol demonstrates the power of SPOS by modifying the now-free amino group.
-
Resin Swelling: Swell the pyrazine-loaded resin in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. This reveals the free 5-amino group.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Kaiser Test: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
Acylation: Add a solution of the desired carboxylic acid (4.0 eq), a coupling reagent such as HATU (3.9 eq)[10], and a non-nucleophilic base like Diisopropylethylamine (DIEA, 8.0 eq) in DMF to the resin. Agitate for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Kaiser Test: A negative Kaiser test (colorless or yellow beads) indicates complete acylation.
Protocol 5: Cleavage from Solid Support
This final step releases the synthesized molecule from the resin.
-
Final Wash: Wash the resin with DCM (3x) to remove residual DMF and dry the resin briefly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the synthesized compound. For a simple product, 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) is a standard choice. CAUTION: TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Concentrate the filtrate under a stream of nitrogen and precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the solid by centrifugation or filtration. Purify the final compound using an appropriate method, such as preparative HPLC.
Data & Expected Outcomes
The following table provides representative conditions and reagents for the key steps in the solid-phase synthesis workflow. Yields and purity are dependent on the specific substrates used in the diversification step.
| Step | Reagents & Solvents | Time | Monitoring | Expected Outcome |
| Immobilization | N-Fmoc-Pyrazine-COOH, Wang Resin, DIC, DMAP, DMF | 4-6 h | Fmoc quantification | Successful anchoring of the scaffold to the support. |
| Fmoc Deprotection | 20% Piperidine in DMF | 20 min | N/A | Free primary amine on the pyrazine scaffold. |
| On-Resin Acylation | Carboxylic Acid, HATU, DIEA, DMF | 2-4 h | Kaiser Test | Formation of an amide bond at the C5 position. |
| Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | 2-3 h | LC-MS | Release of the final diversified pyrazine product. |
Conclusion
Methyl 5-aminopyrazine-2-carboxylate is a highly valuable and adaptable building block for solid-phase organic synthesis. By employing a strategy of saponification, orthogonal N-protection, and immobilization via the carboxylate, the versatile 5-amino position is made available for extensive on-resin diversification. The protocols outlined in this application note provide a robust and validated framework for researchers to rapidly generate libraries of novel pyrazine derivatives, thereby accelerating hit-to-lead campaigns in drug discovery. The combination of this strategic building block with the efficiency of solid-phase synthesis represents a significant tool for medicinal chemists.
References
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. ijbpas.com [ijbpas.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. jocpr.com [jocpr.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Methyl 5-aminopyrazine-2-carboxylate
Welcome to the Technical Support Center for the synthesis of Methyl 5-aminopyrazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to overcome common challenges and optimize your synthetic route to this critical building block.
Methyl 5-aminopyrazine-2-carboxylate is a versatile intermediate in medicinal chemistry and drug discovery.[1] Its pyrazine core, adorned with both an amino and a methyl ester group, offers multiple points for diversification, making it a valuable scaffold for the synthesis of bioactive molecules.[1]
This guide focuses on the most common and practical synthetic approach: the direct amination of a methyl 5-halopyrazine-2-carboxylate via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer solutions to frequently encountered experimental hurdles.
Preventative Measures & Best Practices: Setting the Stage for Success
Before embarking on the synthesis, it is crucial to establish a foundation of best practices to minimize potential issues and ensure reproducibility.
-
Starting Material Quality: The purity of the starting material, typically Methyl 5-chloropyrazine-2-carboxylate, is paramount. Impurities in the starting material can lead to side reactions and complicate purification. It is advisable to verify the purity of the starting material by NMR or melting point analysis.
-
Anhydrous Conditions: For reactions employing anhydrous ammonia or other moisture-sensitive reagents, ensuring strictly anhydrous conditions is critical. This includes using dry solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture can consume the aminating reagent and lead to the formation of undesired byproducts.
-
Temperature Control: Nucleophilic aromatic substitution reactions on pyrazine rings can be sensitive to temperature.[2] Precise temperature control is essential for controlling the reaction rate and minimizing the formation of impurities.
-
Safety First: Methyl 5-aminopyrazine-2-carboxylate and its precursors have associated health and safety considerations.[3] Always consult the Safety Data Sheet (SDS) before handling these chemicals. The reaction may also involve high pressures when using a sealed vessel with ammonia, so appropriate safety precautions, such as using a blast shield, are necessary.
Visualizing the Synthesis: Reaction Workflow
The synthesis of Methyl 5-aminopyrazine-2-carboxylate from its chloro-precursor is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylate group facilitates the attack of a nucleophile on the carbon bearing the halogen.
Caption: General workflow for the synthesis of Methyl 5-aminopyrazine-2-carboxylate.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I have only recovered starting material. What are the likely causes and how can I improve the outcome?
A: Low or no product yield is a common frustration in organic synthesis. For the amination of Methyl 5-chloropyrazine-2-carboxylate, several factors could be at play:
-
Insufficient Reaction Temperature: The direct amination of halopyrazines often requires elevated temperatures to proceed at a reasonable rate.[4] If the reaction temperature is too low, the activation energy for the nucleophilic attack may not be overcome.
-
Solution: Gradually increase the reaction temperature. For reactions with anhydrous ammonia in a sealed tube, temperatures in the range of 150-200°C have been reported for similar substrates.[4] For microwave-assisted reactions with aqueous ammonia, temperatures around 95°C have been shown to be effective for related compounds.[5]
-
-
Inadequate Concentration of Ammonia: The concentration of the aminating agent is a critical parameter.
-
Solution: If using anhydrous ammonia, ensure the sealed vessel is properly charged. When using aqueous ammonia, a concentrated solution (e.g., 25%) is recommended.[5] Using a large excess of the ammonia solution can also drive the reaction to completion.
-
-
Poor Leaving Group: While chloride is a commonly used leaving group, fluoride can sometimes be more effective in SNAr reactions due to its high electronegativity, which further activates the ring towards nucleophilic attack.
-
Solution: If feasible, consider starting with Methyl 5-fluoropyrazine-2-carboxylate.
-
-
Deactivation of the Nucleophile: In acidic conditions, ammonia will be protonated to the non-nucleophilic ammonium ion.
-
Solution: Ensure the reaction is not performed under acidic conditions. If necessary, a non-nucleophilic base can be added to neutralize any acid and free up the ammonia nucleophile.
-
Issue 2: Formation of Side Products and Impurities
Q: I've obtained my product, but it is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
A: The formation of side products can complicate purification and reduce the overall yield. Common side reactions in the amination of halopyrazines include:
-
Hydrolysis of the Ester: At elevated temperatures and in the presence of aqueous ammonia (which is basic), the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Minimize the reaction time and temperature. If hydrolysis is a significant issue, consider using anhydrous ammonia. After the reaction, acidification of the workup solution will keep the carboxylic acid in its protonated, less water-soluble form, which may aid in its separation from the desired product.
-
-
Over-reaction or Polymerization: Although less common for this specific reaction, highly reactive intermediates or harsh reaction conditions can potentially lead to polymerization or the formation of complex mixtures.[2]
-
Solution: Optimize the reaction conditions by using the lowest effective temperature and reaction time.
-
-
Isomer Formation: While not an issue for this specific starting material, in other substituted pyrazines, the formation of constitutional isomers can be a challenge if there are multiple reactive sites.[2]
Issue 3: Difficulty with Product Purification
Q: I'm struggling to purify my Methyl 5-aminopyrazine-2-carboxylate. What are the recommended purification methods?
A: Effective purification is key to obtaining the final product in high purity.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminopyrazine derivatives, solvents such as benzene, or mixed solvent systems like diisopropyl ether/hexane, have been used.[6] You may need to perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the optimal system for your product.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Eluent System: A typical eluent system would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to elute the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the amination reaction?
A1: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of the nucleophile (ammonia) to the electron-deficient pyrazine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups on the ring. The subsequent elimination of the halide leaving group restores the aromaticity of the pyrazine ring and yields the aminated product.
Q2: Can I use other aminating agents besides ammonia?
A2: Yes, other primary and secondary amines can be used as nucleophiles in SNAr reactions with halopyrazines. However, the reactivity will depend on the nucleophilicity and steric bulk of the amine. For the synthesis of the primary amine product, using a protected amine followed by deprotection is also a viable, albeit longer, route.[7]
Q3: Is a catalyst required for this reaction?
A3: For this specific SNAr reaction, a catalyst is generally not required, as the pyrazine ring is sufficiently activated by the two nitrogen atoms and the ester group. However, for less activated aromatic systems, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed.[8]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product spot/peak.
Q5: What are the expected spectroscopic data for Methyl 5-aminopyrazine-2-carboxylate?
A5: While specific spectral data should be obtained for your synthesized compound, you can expect the following characteristic signals:
-
1H NMR: Signals corresponding to the aromatic protons on the pyrazine ring, a signal for the amino (-NH2) protons, and a singlet for the methyl ester (-OCH3) protons.
-
13C NMR: Resonances for the carbon atoms of the pyrazine ring and the carbonyl carbon of the ester.
-
IR Spectroscopy: Characteristic stretches for the N-H bonds of the amine, the C=O bond of the ester, and the aromatic C-H and C=N bonds.
Experimental Protocols
The following are generalized protocols based on literature precedents for similar transformations. Researchers should optimize these conditions for their specific setup.
Protocol 1: Direct Amination with Anhydrous Ammonia in a Sealed Tube
This protocol is adapted from procedures for the amination of similar halopyrazines.[4]
-
Preparation: In a thick-walled, sealable reaction tube, add Methyl 5-chloropyrazine-2-carboxylate (1.0 eq).
-
Reaction Setup: Cool the tube in a dry ice/acetone bath. Carefully introduce anhydrous ammonia (a significant excess) into the tube. Add a suitable anhydrous solvent such as ethanol.[4]
-
Reaction: Securely seal the reaction tube. Allow it to warm to room temperature behind a blast shield. Place the tube in an oil bath preheated to 175°C and heat for the desired amount of time (e.g., 3 hours).[4]
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Amination with Aqueous Ammonia
This protocol is based on microwave-assisted amination of related chloro-heterocycles.[5]
-
Preparation: In a thick-walled microwave reactor tube, combine Methyl 5-chloropyrazine-2-carboxylate (1.0 eq), 25% aqueous ammonia (excess), and methanol.[5]
-
Reaction: Seal the tube and place it in a microwave reactor. Heat the mixture to 95°C for 30 minutes.[5]
-
Work-up: After the reaction is complete and the vessel has cooled, the product can be isolated by removing the solvent and extracting the product into an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Summary Table
| Parameter | Protocol 1 (Sealed Tube) | Protocol 2 (Microwave) |
| Aminating Agent | Anhydrous Ammonia | 25% Aqueous Ammonia |
| Solvent | Anhydrous Ethanol | Methanol |
| Temperature | ~175°C | ~95°C |
| Reaction Time | ~3 hours | ~30 minutes |
| Pressure | High (Autogenous) | High (Generated in vial) |
| Key Considerations | Requires specialized high-pressure equipment. Strict anhydrous conditions are crucial. | Faster reaction times. Potential for ester hydrolysis. |
Conclusion
The synthesis of Methyl 5-aminopyrazine-2-carboxylate, while straightforward in principle, requires careful attention to reaction conditions to achieve high yields and purity. By understanding the underlying principles of nucleophilic aromatic substitution and being prepared to troubleshoot common issues, researchers can confidently and efficiently prepare this valuable synthetic intermediate. This guide provides a comprehensive starting point for optimizing this important reaction.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. biosynce.com [biosynce.com]
- 3. Methyl 5-aminopyrazine-2-carboxylate | 13924-94-2 [sigmaaldrich.com]
- 4. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Common side reactions in the synthesis of "Methyl 5-aminopyrazine-2-carboxylate"
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-aminopyrazine-2-carboxylate. As a crucial intermediate in the synthesis of various pharmaceutically active agents, including the antiviral drug Favipiravir, achieving high purity and yield is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions and synthetic challenges.
Core Synthetic Pathways Overview
The synthesis of Methyl 5-aminopyrazine-2-carboxylate is primarily achieved through two main routes: the direct esterification of the corresponding carboxylic acid or the nucleophilic substitution of a halogenated precursor. Understanding the chosen pathway is critical for anticipating and mitigating potential side reactions.
Caption: High-level overview of primary synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format, focusing on root causes and actionable solutions.
Question 1: My reaction yield is consistently low, and TLC/HPLC analysis shows a significant amount of the starting carboxylic acid remains. What's going wrong?
Answer: This is a classic issue of incomplete reaction, most common in the Fischer esterification route. The esterification is a reversible equilibrium reaction.[4] Several factors can prevent it from proceeding to completion.
Potential Causes & Solutions:
-
Presence of Water: Water is a product of the esterification reaction. Its presence in the reaction mixture, whether from wet reagents or atmospheric moisture, will shift the equilibrium back towards the starting materials according to Le Châtelier's principle.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous methanol and a fresh, sealed bottle of concentrated sulfuric acid. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Catalyst: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.
-
Solution: While catalytic amounts are needed, ensure the correct molar equivalent is used. A typical loading is 0.1 to 0.3 equivalents, but for sluggish reactions, this may be carefully increased.[1]
-
-
Inadequate Reaction Time or Temperature: Esterification can be slow.
-
Solution: The reaction is often run at reflux in methanol for an extended period.[5] If the reaction is stalling, consider increasing the reflux time (e.g., from 12 hours to 24 hours) and monitor progress by TLC or HPLC.
-
Question 2: After workup, my final product is contaminated with a more polar impurity that has a similar structure to the starting material. How do I identify and prevent this?
Answer: The most likely culprit is the hydrolysis of your methyl ester product back to 5-aminopyrazine-2-carboxylic acid. This side reaction is essentially the reverse of the esterification and is readily catalyzed by either acid or base, especially in the presence of water.
Potential Causes & Solutions:
-
Harsh Basic Workup: Washing the organic layer with strong basic solutions (e.g., concentrated NaOH or K₂CO₃) to neutralize the acid catalyst can saponify (hydrolyze) the ester.
-
Solution: Use a milder base for neutralization, such as a saturated sodium bicarbonate (NaHCO₃) solution, and perform the wash quickly at a low temperature (e.g., in an ice bath). Limit contact time between the organic phase and the aqueous base.
-
-
Prolonged Acidic Conditions with Water: Leaving the product in an aqueous acidic environment for an extended period during workup can also lead to acid-catalyzed hydrolysis.
-
Solution: Once the reaction is complete, proceed with the workup promptly. Neutralize the acid catalyst as soon as possible after quenching the reaction.
-
-
Improper Storage: Storing the product in a non-anhydrous solvent or in a humid environment can lead to slow hydrolysis over time.
-
Solution: Ensure the final product is thoroughly dried under a vacuum. Store the solid in a desiccator or under an inert atmosphere at a low temperature (2-8°C).[6]
-
Question 3: During the reaction or upon heating, the mixture turned dark brown/black, and I isolated a different, less polar compound, or my yield was very low. What happened?
Answer: This strongly suggests product degradation, with the most probable side reaction being decarboxylation . Pyrazinecarboxylic acids, much like picolinic acids, can lose carbon dioxide upon heating, especially under strong acidic or basic conditions.[7][8]
Potential Causes & Solutions:
-
Excessive Heat: Applying excessively high temperatures during the reaction or distillation can provide the activation energy needed for decarboxylation. The resulting product would be 5-aminopyrazine.
-
Solution: Maintain a controlled reflux temperature. If purification requires distillation, use a high-vacuum to lower the boiling point and minimize thermal stress on the molecule.
-
-
Mechanism of Degradation: The nitrogen atom in the pyrazine ring can stabilize the intermediate formed during decarboxylation, making this process more favorable than in simple aromatic carboxylic acids.[9]
-
Solution: Avoid unnecessarily harsh acidic conditions. If the reaction requires high temperatures, carefully optimize the conditions to find a balance between reaction rate and product stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this synthesis, and how can they be identified?
A1: Besides unreacted starting material, the primary side products arise from hydrolysis and decarboxylation. Their properties are summarized below.
| Side Product | Chemical Name | Cause | Analytical Identification (vs. Product) |
| Starting Material | 5-Aminopyrazine-2-carboxylic acid | Incomplete esterification | TLC: More polar (lower Rf). HPLC: Earlier retention time. ¹H NMR: Absence of methyl ester singlet (~3.9 ppm). |
| Hydrolysis Product | 5-Aminopyrazine-2-carboxylic acid | Saponification during workup | Identical to starting material. |
| Decarboxylation Product | 5-Aminopyrazine | Excessive heat, harsh conditions | TLC: Less polar (higher Rf). HPLC: Later retention time. ¹H NMR: Absence of both ester and carboxyl signals. |
Q2: How can I best prevent hydrolysis of the methyl ester during workup and storage?
A2: Meticulous handling is key. During workup, use a saturated solution of a mild base like NaHCO₃ for neutralization and minimize contact time. Ensure your extraction solvent is of high quality and dry the combined organic layers thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before solvent removal. For storage, keep the final solid product in a tightly sealed container in a desiccator or freezer, protected from light and moisture.[6]
Q3: Can other alcohols be used for the esterification?
A3: Yes, the Fischer esterification is versatile. Other simple alcohols like ethanol or propanol can be used to synthesize the corresponding ethyl or propyl esters. However, reaction times may need to be adjusted, and bulkier alcohols will react more slowly due to steric hindrance. For the synthesis of Methyl 5-aminopyrazine-2-carboxylate, methanol is the required reagent.[4]
Q4: Is column chromatography effective for purifying the final product?
A4: Yes, silica gel column chromatography is a viable method for purification. A non-polar/polar solvent system, such as hexane/ethyl acetate or dichloromethane/methanol, can effectively separate the desired methyl ester from the more polar carboxylic acid starting material and the less polar decarboxylated byproduct. However, for large-scale synthesis, optimizing the reaction to allow for simple recrystallization is more economical.
Recommended Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol is a representative method based on common laboratory practices.[1]
-
Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol).
-
Reagents: Add anhydrous methanol (250 mL). Stir the suspension until it is well-dispersed.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 1.3 mL, 24.4 mmol) to the stirring suspension. The mixture may warm up slightly.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 18-24 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (300 mL).
-
Workup - Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until the effervescence ceases and the pH of the aqueous solution is neutral (~7-8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure Methyl 5-aminopyrazine-2-carboxylate.
Protocol 2: Purity Analysis by HPLC
-
System: Agilent 1100 or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a small amount of the product in the mobile phase.
-
Analysis: The retention time of the product should be consistent, and the peak purity should be >98% for most applications.
Troubleshooting Logic Flow
If you encounter an issue, follow this decision tree to diagnose the potential problem.
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Yields in the Synthesis of Methyl 5-aminopyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-aminopyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this valuable heterocyclic intermediate.[1][2] We will delve into the mechanistic reasoning behind common pitfalls and provide actionable, field-proven protocols to enhance your reaction yields and product purity.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of Methyl 5-aminopyrazine-2-carboxylate typically arise from two primary synthetic routes: the esterification of 5-aminopyrazine-2-carboxylic acid or the amination of a 5-halopyrazine-2-carboxylate precursor. This guide is structured to address specific issues within each pathway.
Scenario 1: Esterification of 5-Aminopyrazine-2-carboxylic Acid
The direct esterification of 5-aminopyrazine-2-carboxylic acid with methanol, commonly catalyzed by a strong acid, is a frequently used method.[3] However, its reversible nature can often lead to incomplete conversion and consequently, low yields.[4][5]
Question: My Fischer esterification of 5-aminopyrazine-2-carboxylic acid is stalling, resulting in a low yield of the desired methyl ester. How can I drive the reaction to completion?
Answer:
The Fischer esterification is an equilibrium-limited process.[5] To achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by either using a large excess of one reactant (typically the alcohol) or by removing the water by-product as it is formed.
Potential Causes for Low Yield:
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Reversibility of the Reaction: The presence of water in the reaction mixture will drive the equilibrium back towards the starting materials.
-
Sub-optimal Temperature: The reaction may not have reached the necessary activation energy for efficient conversion.
Troubleshooting Protocol:
-
Increase Methanol Stoichiometry: Use methanol as the limiting reagent and solvent. A large excess of methanol will shift the equilibrium towards the formation of the methyl ester.
-
Water Removal:
-
Dean-Stark Apparatus: For larger scale reactions, a Dean-Stark trap with a suitable solvent (e.g., toluene) can be used to azeotropically remove water as it is formed.[5]
-
Drying Agents: The inclusion of a drying agent such as molecular sieves in the reaction mixture can also be effective.
-
-
Catalyst Optimization:
-
Ensure a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used.
-
Alternatively, a solid acid catalyst like Amberlyst 15 ion exchange resin can be employed, which simplifies workup through simple filtration.[6]
-
-
Temperature and Reaction Time: Ensure the reaction is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.[6]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Methanol | 5-10 equivalents | Used as solvent | Drives equilibrium forward (Le Chatelier's Principle) |
| Catalyst | H₂SO₄ (catalytic) | Amberlyst 15 | Simplifies purification |
| Water Removal | None | Dean-Stark trap or molecular sieves | Prevents reverse reaction |
| Temperature | Room Temperature | Reflux | Increases reaction rate |
Scenario 2: Amination of Methyl 5-halopyrazine-2-carboxylate
The synthesis of Methyl 5-aminopyrazine-2-carboxylate can also be achieved via amination of a halogenated precursor, such as Methyl 5-chloropyrazine-2-carboxylate. This can be accomplished through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination.[7][8] Low yields in this route often point to issues with reactivity, catalyst efficiency, or side reactions.
Question: I am attempting a Buchwald-Hartwig amination on Methyl 5-chloropyrazine-2-carboxylate with an ammonia equivalent, but I am observing low conversion and significant amounts of hydrodehalogenation by-product. What is causing this and how can I improve my yield?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to the choice of catalyst, ligand, base, and reaction conditions.[7][9] The pyrazine ring system, being electron-deficient, is activated towards nucleophilic attack, but can also be prone to side reactions.[10]
Potential Causes for Low Yield and By-products:
-
Catalyst Inactivation: The palladium catalyst may be improperly activated or may deactivate during the reaction.
-
Ligand Incompatibility: The chosen phosphine ligand may not be optimal for this specific substrate, leading to slow catalytic turnover. Bulky, electron-rich ligands are often required for challenging couplings.[11]
-
Incorrect Base: The strength and nature of the base are critical. A base that is too strong can lead to decomposition, while one that is too weak will not facilitate the catalytic cycle effectively.
-
β-Hydride Elimination: A competing side reaction where the amide intermediate undergoes β-hydride elimination can lead to the hydrodehalogenated arene and an imine product.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Experimental Protocol for Optimization:
-
Ligand Screening:
-
Set up parallel reactions with different bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the most effective one for your substrate.
-
-
Base Selection:
-
Evaluate a range of bases from strong (NaOt-Bu) to weaker (K₂CO₃, Cs₂CO₃) to find the optimal balance between reactivity and stability.
-
-
Catalyst and Solvent:
-
Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
Anhydrous, degassed solvents such as toluene or dioxane are typically preferred.
-
-
Temperature Control:
-
Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Higher temperatures can sometimes promote side reactions.
-
| Component | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | Pre-formed Catalyst |
| Ligand | XPhos | RuPhos | BrettPhos |
| Base | NaOt-Bu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
Frequently Asked Questions (FAQs)
Q1: Can I synthesize Methyl 5-aminopyrazine-2-carboxylate without a metal catalyst?
A1: Yes, it is possible through a nucleophilic aromatic substitution (SNAr) reaction.[12] Given that the pyrazine ring is electron-deficient due to the two nitrogen atoms, it is susceptible to nucleophilic attack, especially with a good leaving group like a halogen at the 5-position.[10][13] The reaction typically requires an ammonia source (e.g., aqueous ammonia) and elevated temperatures and pressures, often in a sealed vessel or microwave reactor.[3]
Q2: My final product is difficult to purify by column chromatography. What are some alternative purification methods?
A2: If column chromatography is proving ineffective due to similar polarities of the product and impurities, consider the following:
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for purification.
-
Acid-Base Extraction: The amino group on the pyrazine ring allows for the formation of a salt with an acid. You can potentially wash your organic solution with a dilute acid to extract the product into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your product.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a viable, albeit more resource-intensive, option.
Q3: I am considering starting from 5-aminopyrazine-2-carboxylic acid. What are the key considerations for this starting material?
A3: 5-aminopyrazine-2-carboxylic acid is a versatile starting material.[1][14] Key considerations include:
-
Purity: Ensure the purity of the starting material, as impurities can carry through to the final product.
-
Solubility: It may have limited solubility in common organic solvents, which can affect reaction rates.
-
Amphoteric Nature: The presence of both an acidic (carboxylic acid) and a basic (amino) group means it can act as a zwitterion, which can also influence its reactivity and solubility.
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress.[3] A suitable solvent system (e.g., hexane/ethyl acetate) should be developed to clearly separate the starting material, product, and any major by-products. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 3. 5-AMINO-PYRAZINE-2-CARBOXYLIC ACID | 40155-43-9 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS 40155-43-9: 5-Aminopyrazine-2-carboxylic Acid [cymitquimica.com]
Technical Support Center: Navigating the Reactivity of Methyl 5-aminopyrazine-2-carboxylate hydrochloride
Introduction
Welcome to the technical support guide for Methyl 5-aminopyrazine-2-carboxylate hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a substituted aminopyrazine, this molecule possesses a unique electronic architecture that, while synthetically valuable, also presents specific chemical incompatibilities. This guide provides an in-depth analysis of its incompatibility with strong oxidizing agents, offering troubleshooting advice and preventative measures to ensure the integrity of your experiments and the safety of your laboratory environment.
The core of this molecule's reactivity lies in two key structural features: the electron-rich amino group (-NH₂) and the nitrogen atoms within the pyrazine ring. Both of these sites are susceptible to oxidation, which can lead to a range of undesirable outcomes, from sample degradation and reduced yields to vigorous, and potentially hazardous, exothermic reactions. Understanding the principles behind these incompatibilities is paramount for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: I mixed this compound with potassium permanganate (KMnO₄) and the solution immediately turned brown and precipitated. What happened?
A1: You have observed the rapid oxidation of your starting material. Potassium permanganate is a powerful oxidizing agent, and its reaction with this compound is immediate and exothermic.[1][2] The brown precipitate is manganese dioxide (MnO₂), the reduced form of permanganate, which confirms that an oxidation-reduction reaction has occurred.[1]
-
Causality: The amino group on the pyrazine ring is highly susceptible to oxidation and can be completely degraded by strong oxidants like permanganate.[3] Additionally, the pyrazine ring itself, being an aromatic heterocycle, can undergo oxidation, although this is generally less favorable than the oxidation of the amino group. The electron-donating nature of the amino group further activates the ring, making it more prone to oxidative attack.
-
Experimental Consequence: This reaction leads to the complete destruction of your starting material, resulting in zero yield of the desired product. The reaction can also be highly exothermic, posing a safety risk.
-
Recommendation: Avoid using potassium permanganate or other strong oxidizing agents such as chromium trioxide (CrO₃) and sodium hypochlorite (bleach) in the presence of this compound.
Q2: I used hydrogen peroxide (H₂O₂) in my reaction mixture containing this compound and my yield was significantly lower than expected, with several unknown peaks in my LC-MS. What could be the cause?
A2: Hydrogen peroxide, especially at higher concentrations or in the presence of metal catalysts, can act as a strong oxidizing agent, leading to the degradation of your starting material. While less aggressive than permanganate, H₂O₂ can still lead to unwanted side reactions.
-
Causality: The primary sites of oxidation by hydrogen peroxide are the nitrogen atoms of the pyrazine ring, which can lead to the formation of N-oxides.[4][5] While N-oxidation can sometimes be a desired synthetic transformation, it is often an unintended side reaction that consumes your starting material. The amino group can also be oxidized by hydrogen peroxide, though this may require harsher conditions. The presence of metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals from H₂O₂ (Fenton-like chemistry), which will aggressively and non-selectively oxidize your compound.[6]
-
Experimental Consequence: The formation of N-oxides and other oxidation byproducts will lower the yield of your desired product and complicate purification due to the presence of multiple, often polar, impurities.
-
Recommendation: If the use of an oxidant is unavoidable, consider milder and more selective reagents. If H₂O₂ must be used, ensure the absence of catalytic metal impurities, use the lowest possible concentration and temperature, and carefully monitor the reaction progress.
Q3: Can I use nitric acid (HNO₃) to adjust the pH of a solution containing this compound?
A3: It is strongly advised not to use nitric acid, particularly concentrated nitric acid, with this compound.
-
Causality: Nitric acid is a potent oxidizing agent in addition to being a strong acid. The electron-rich aminopyrazine ring is susceptible to both electrophilic nitration and oxidation by nitric acid.[7][8] The reaction can be vigorous and produce a complex mixture of nitrated and oxidized byproducts. The amino group can also be oxidized.[2]
-
Experimental Consequence: Using nitric acid can lead to uncontrolled, exothermic reactions, the release of toxic nitrogen oxides (NOx), and the complete degradation of your starting material.
-
Recommendation: For pH adjustment, use non-oxidizing acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at appropriate concentrations.
Troubleshooting Guide: Unexpected Reactions with Oxidizing Agents
This guide is designed to help you identify and respond to potential incompatibility issues when working with this compound.
| Observation | Potential Cause | Immediate Action | Long-Term Prevention |
| Rapid color change (e.g., to brown, black, or deep purple) upon addition of a reagent. | Vigorous oxidation reaction is occurring. | 1. Stop the addition of the reagent immediately. 2. If the reaction is exothermic, cool the vessel in an ice bath. 3. Ensure adequate ventilation in a fume hood. | Review the Safety Data Sheet (SDS) of all reagents for known incompatibilities. Avoid combining strong oxidizers with your aminopyrazine compound. |
| Formation of a precipitate, especially a dark brown solid. | Likely the formation of manganese dioxide (MnO₂) from a permanganate-based oxidant. | 1. Quench the reaction by carefully adding a reducing agent (e.g., sodium bisulfite solution) until the color disappears. 2. Dispose of the mixture according to your institution's hazardous waste protocols. | Do not use permanganate-based oxidizing agents. |
| Gas evolution (bubbling) from the reaction mixture. | Decomposition of the oxidizing agent or the starting material, potentially leading to a runaway reaction. | 1. Immediately move to a safe distance and alert others in the lab. 2. If safe to do so, cool the reaction vessel externally. | Use reagents at the lowest effective concentration and temperature. Add strong oxidizers slowly and with cooling. |
| Low or no yield of the desired product with multiple unknown peaks in analytical data (LC-MS, NMR). | Gradual oxidation of the starting material by a milder oxidizing agent or an unstable reaction condition. | 1. Re-evaluate the reaction conditions. 2. Attempt to isolate and characterize the byproducts to understand the degradation pathway. | Use milder, more selective oxidizing agents if oxidation is necessary. Protect the amino group if it is not the intended reaction site. |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected reactions.
In-Depth Scientific Explanation
The incompatibility of this compound with strong oxidizing agents is rooted in the fundamental principles of organic chemistry. The aminopyrazine scaffold contains multiple sites that are susceptible to oxidation.
The Role of the Amino Group
The exocyclic amino group (-NH₂) is an electron-donating group, which increases the electron density of the pyrazine ring, making it more susceptible to electrophilic attack and oxidation. Primary aromatic amines can be oxidized by strong oxidizing agents to a variety of products, including nitroso, nitro, and polymeric compounds. In the presence of very strong oxidizers like potassium permanganate, the amino group can be completely cleaved from the ring, leading to the destruction of the molecule.[3]
The Reactivity of the Pyrazine Ring
The pyrazine ring contains two nitrogen atoms which are basic and can be protonated or oxidized. The oxidation of the ring nitrogens leads to the formation of N-oxides.[4][5] While this can be a controlled synthetic step with specific reagents, uncontrolled oxidation with strong, non-selective oxidizers will lead to a mixture of mono- and di-N-oxides, and potentially ring-opened byproducts.
Proposed Degradation Pathway with a Strong Oxidizer
Caption: Potential degradation pathways with strong oxidizers.
References
- 1. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 2. pnnl.gov [pnnl.gov]
- 3. aiche.org [aiche.org]
- 4. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 5. Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. shulpin.narod.ru [shulpin.narod.ru]
- 7. researchgate.net [researchgate.net]
- 8. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 5-aminopyrazine-2-carboxylate" solubility problems in organic synthesis
Welcome to the Technical Support Center for Methyl 5-aminopyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling and reactivity of this versatile but often problematic reagent. Drawing from established principles in organic chemistry and specific literature precedents, this document provides field-proven insights in a direct question-and-answer format, supplemented with detailed troubleshooting protocols and experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with Methyl 5-aminopyrazine-2-carboxylate.
Q1: My lot of Methyl 5-aminopyrazine-2-carboxylate appears as a crystalline solid and is proving extremely difficult to dissolve. Is this normal?
A1: Yes, this is a widely observed characteristic of this compound. Methyl 5-aminopyrazine-2-carboxylate has a very high melting point, reported to be around 230-232°C[1][2]. This indicates strong intermolecular forces and high crystal lattice energy, which inherently leads to poor solubility in many common organic solvents at room temperature. Complete dissolution often requires heating or the use of specific, highly polar aprotic solvents.
Q2: I'm attempting an amide coupling reaction using standard conditions (e.g., HATU, EDC/HOBt), but I'm seeing no product formation. What is the likely cause?
A2: This is a frequent and significant challenge. The pyrazine ring is electron-deficient by nature. This electronic characteristic reduces the nucleophilicity of the 5-amino group, making it a poor reactant in standard amide coupling reactions where the amine's nucleophilic attack on the activated carboxylic acid is the key step[3][4][5]. Standard coupling reagents often fail to promote the reaction to a significant extent with such deactivated amines[3][6].
Q3: Which solvents are the best starting points for dissolving Methyl 5-aminopyrazine-2-carboxylate?
A3: Based on data from structurally similar compounds and general principles, your best starting points are highly polar aprotic solvents. We recommend screening the following, likely with heating:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)[7]
Polar protic solvents like methanol and ethanol may show some solubility, especially upon heating, as will chlorinated solvents like dichloromethane (DCM) to a lesser extent[8]. Non-polar solvents such as toluene, hexanes, and diethyl ether are generally poor choices.
Q4: How should I properly store this reagent?
A4: To ensure stability and prevent degradation, Methyl 5-aminopyrazine-2-carboxylate should be stored as a dry solid in a tightly sealed container at 2-8°C, protected from light and moisture.
Part 2: Troubleshooting Guides for Common Experimental Problems
This section provides structured troubleshooting for specific issues you may encounter during your synthesis.
Scenario 1: Complete or Partial Insolubility in the Chosen Reaction Solvent
Your starting material, Methyl 5-aminopyrazine-2-carboxylate, fails to dissolve or precipitates out of solution during the reaction.
The compound's planar structure, combined with the hydrogen-bond-donating amino group and polar ester and pyrazine nitrogens, facilitates strong crystal packing. Overcoming this requires significant solvation energy, which many solvents cannot provide at ambient temperatures.
Caption: Decision workflow for addressing poor solubility.
-
Increase Temperature: Gently heat the reaction mixture. A temperature range of 50-80°C is often sufficient to dissolve the starting material in solvents like DMF or DMSO. Ensure your other reagents are stable at this temperature.
-
Use a Co-solvent System: If a single solvent fails, a mixed-solvent system can be effective[8]. Dissolve the compound in a minimal amount of a "good" solvent (like hot DMF/DMSO) and then dilute with a compatible co-solvent required for your reaction (e.g., THF, DCM).
-
Reduce Particle Size: Grinding the solid reagent with a mortar and pestle before adding it to the solvent increases the surface area, which can significantly improve the rate of dissolution.
-
Sonication: Use an ultrasonic bath to provide energy that can help break up the solid lattice and promote dissolution.
Scenario 2: Low to No Yield in Amide Coupling Reactions
You have successfully dissolved the starting material, but the amide coupling with your carboxylic acid partner yields little to no desired product.
The nucleophilicity of the 5-amino group is severely attenuated by the electron-withdrawing pyrazine ring. Standard activating agents (e.g., carbodiimides, phosphonium, or aminium salts) form an activated ester, but the subsequent nucleophilic attack by the aminopyrazine is too slow or does not occur at all[3][5][6].
This protocol has been demonstrated to be effective for coupling electron-deficient pyrazine amines where other methods fail[3][4]. It proceeds through a highly reactive mixed sulfonic anhydride intermediate.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Methyl 5-aminopyrazine-2-carboxylate (1.0 eq)
-
N-Methylimidazole (NMI) (3.0 eq)
-
Methanesulfonyl Chloride (MsCl) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Experimental Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and N-Methylimidazole (3.0 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C using an ice bath. Add methanesulfonyl chloride (1.5 eq) dropwise. Stir the mixture at 0°C for 10-20 minutes.
-
Coupling: Add a solution of Methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Caption: Workflow for the NMI/MsCl mediated amide coupling protocol.
Part 3: Data & Reference Tables
Table 1: Solubility of Pyrazine and Related Compounds in Various Solvents
| Compound | Solvent | Temperature | Solubility | Reference(s) |
|---|---|---|---|---|
| Pyrazine | Water | Room Temp. | Soluble | [9][10] |
| Methanol | Room Temp. | ~20 g / 100 mL | [8] | |
| THF | Room Temp. | ~15 g / 100 mL | [8] | |
| Pyrazine-2-carboxylic acid | Water, Ethanol, Acetone | Not Specified | Soluble | [8] |
| Hexane, Toluene | Not Specified | Low to Negligible | [8] | |
| 2-Aminopyridine | NMP | 273.15 K (0°C) | High (mole frac. >0.4) | [7] |
| DMF | 273.15 K (0°C) | High (mole frac. >0.3) | [7] | |
| Methanol | 273.15 K (0°C) | Moderate (mole frac. ~0.2) | [7] | |
| Acetonitrile | 273.15 K (0°C) | Low (mole frac. <0.1) | [7] |
| | Cyclohexane | 273.15 K (0°C) | Very Low (mole frac. <0.01)|[7] |
Expert Interpretation: The data for 2-aminopyridine is particularly instructive. Like our target molecule, it contains an amino group on an electron-deficient nitrogen-containing aromatic ring. Its high solubility in polar aprotic solvents (NMP, DMF) strongly supports the initial solvent recommendations for Methyl 5-aminopyrazine-2-carboxylate.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CAS 290-37-9: Pyrazine | CymitQuimica [cymitquimica.com]
Preventing decomposition of "Methyl 5-aminopyrazine-2-carboxylate" during workup
Welcome to the technical support center for Methyl 5-aminopyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and workup of this important chemical intermediate. Our goal is to equip you with the knowledge to prevent its decomposition and ensure the integrity of your experimental results.
Introduction to Methyl 5-aminopyrazine-2-carboxylate: A Chemist's Perspective
Methyl 5-aminopyrazine-2-carboxylate is a versatile heterocyclic compound widely used in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a pyrazine ring substituted with both an amino group and a methyl ester, offers multiple avenues for chemical modification. However, this combination of functional groups also presents specific stability challenges during reaction workups. Understanding the potential decomposition pathways is the first step toward preventing them.
This molecule is susceptible to three primary modes of degradation during workup:
-
Hydrolysis: The methyl ester can be cleaved under acidic or basic conditions to form the corresponding carboxylic acid.
-
Oxidation: The electron-rich aminopyrazine ring is sensitive to oxidation, which can lead to the formation of colored impurities and byproducts.
-
Decarboxylation: While less common for the ester, the corresponding carboxylic acid (formed via hydrolysis) can undergo decarboxylation under certain conditions.
This guide will provide practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the workup of reactions involving Methyl 5-aminopyrazine-2-carboxylate.
FAQ 1: My organic layer is showing a dark color after extraction. What is causing this and how can I prevent it?
Answer: A dark coloration in the organic layer is a common indicator of oxidation of the aminopyrazine ring. The amino group makes the aromatic system electron-rich and thus more susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metal impurities or under non-neutral pH conditions.
Troubleshooting and Prevention:
-
Work under an inert atmosphere: Whenever possible, perform extractions and solvent removal under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Use deoxygenated solvents: Solvents can be deoxygenated by sparging with nitrogen or argon for 15-30 minutes prior to use.
-
Control pH: Avoid strongly acidic or basic conditions during workup, as these can promote oxidation. A mildly basic aqueous wash (e.g., saturated sodium bicarbonate solution) is generally preferred over strong bases like sodium hydroxide.
-
Add antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant, such as sodium thiosulfate or sodium sulfite, to the aqueous phase during extraction can help prevent oxidation.
FAQ 2: I am losing a significant amount of my product during aqueous extraction. What is happening?
Answer: Significant product loss during aqueous extraction is often due to the hydrolysis of the methyl ester to the more water-soluble 5-aminopyrazine-2-carboxylic acid, especially if the aqueous phase is basic. The resulting carboxylate salt is highly soluble in water and will not be efficiently extracted into an organic solvent.
Troubleshooting and Prevention:
-
Avoid strong bases: Do not use strong bases like sodium hydroxide or potassium hydroxide for washing the organic layer. Instead, use a milder base like saturated sodium bicarbonate solution to neutralize any acid from the reaction.
-
Minimize contact time: Perform the extraction quickly to reduce the time the compound is in contact with the aqueous phase.
-
Use brine washes: After the initial aqueous wash, wash the organic layer with a saturated sodium chloride (brine) solution. This will help to remove dissolved water and can also decrease the solubility of the product in the remaining aqueous phase, driving it into the organic layer.
-
Back-extraction: If you suspect hydrolysis has occurred, you can acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylate, making the carboxylic acid less soluble in water. You can then attempt to extract the carboxylic acid with an organic solvent like ethyl acetate. Note that this will yield the carboxylic acid, not the original methyl ester.
Visualizing the Problem: Hydrolysis Pathway
Caption: Hydrolysis of the methyl ester under basic or acidic conditions.
FAQ 3: My final product is an oil/gummy solid and I am struggling to get it to crystallize. How can I improve my purification?
Answer: Difficulty in crystallization is often due to the presence of impurities. These could be residual starting materials, byproducts, or decomposition products like the hydrolyzed carboxylic acid.
Troubleshooting and Purification Protocol:
-
Column Chromatography: Flash column chromatography is a highly effective method for purifying Methyl 5-aminopyrazine-2-carboxylate.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, you can start with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-50% ethyl acetate. The exact solvent system may need to be optimized based on TLC analysis.[1]
-
-
Recrystallization: If the product is a solid but impure, recrystallization can be effective.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethyl acetate/hexanes or methanol/water, can also be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Data Summary: Purification Parameters
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Key Considerations |
| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Effective for removing both polar and non-polar impurities.[1] |
| Recrystallization | N/A | Methanol/Water or Ethyl Acetate/Hexanes | Ideal for removing small amounts of impurities from a solid product. |
FAQ 4: What are the ideal storage conditions for Methyl 5-aminopyrazine-2-carboxylate to ensure its long-term stability?
Answer: To ensure the long-term stability of Methyl 5-aminopyrazine-2-carboxylate, it is crucial to protect it from light, moisture, and heat.
Recommended Storage Conditions:
-
Temperature: 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container.
-
Light: Keep in a dark place, for example, by using an amber-colored vial or storing it in a light-proof container.[2]
-
Moisture: Store in a dry environment, as moisture can lead to hydrolysis over time.
Logical Workflow for a Stable Workup
Caption: Recommended workup and purification workflow.
Concluding Remarks
The key to successfully handling Methyl 5-aminopyrazine-2-carboxylate lies in a proactive approach to preventing its decomposition. By understanding its chemical vulnerabilities and implementing the appropriate workup and purification techniques, researchers can ensure the high purity and stability of this valuable compound. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazine Building Blocks: A Comparative Analysis of Methyl 5-Aminopyrazine-2-carboxylate
Executive Summary
The pyrazine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a multitude of FDA-approved drugs and natural products.[1][2] The strategic selection of functionalized pyrazine "building blocks" is therefore a critical decision in the synthetic workflow, directly influencing reaction pathways, yield, and the pharmacological profile of the final compound. This guide provides an in-depth comparison of Methyl 5-aminopyrazine-2-carboxylate against other foundational pyrazine intermediates. We will dissect its unique reactivity, benchmark its performance against alternatives like 2-aminopyrazine and 2-chloropyrazine through experimental data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Strategic Importance of the Pyrazine Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, is classified as an electron-deficient system.[1][3] This electron deficiency, a result of the electronegative nitrogen atoms, imparts several key characteristics:
-
Modulation of Basicity: Pyrazine is a weak base, significantly less basic than its isomer pyridine. This property is crucial for tuning the pKa of drug candidates, which affects their solubility, absorption, and target engagement.[1]
-
Hydrogen Bonding: The nitrogen atoms act as hydrogen bond acceptors, a critical interaction for molecular recognition at enzyme and receptor active sites.
-
Metabolic Stability: The aromatic pyrazine core is generally resistant to metabolic degradation, offering a stable scaffold for building drug molecules.
-
Versatile Reactivity: The electron-deficient ring is susceptible to nucleophilic aromatic substitution (SNAr), while substituents on the ring can be tailored for a wide range of transformations, including cross-coupling reactions.[4][5]
These features have led to the incorporation of pyrazine motifs in numerous blockbuster drugs, including the anti-tuberculosis agent Pyrazinamide and the oncology drug Bortezomib, highlighting the scaffold's therapeutic relevance.[6][7]
In-Focus: Methyl 5-Aminopyrazine-2-carboxylate - The Multifunctional Workhorse
Methyl 5-aminopyrazine-2-carboxylate (CAS: 13924-94-2) is a highly versatile building block, distinguished by the orthogonal reactivity of its three key components: the pyrazine core, a nucleophilic amino group, and an electrophilic methyl ester.[8]
Structural Features & Reactivity Profile
-
Amino Group (-NH₂): This electron-donating group activates the pyrazine ring, influencing its aromaticity and providing a primary site for nucleophilic attack. It is a key handle for building complexity via amide bond formation, sulfonylation, and participation in various cross-coupling reactions.
-
Methyl Ester (-CO₂Me): This electron-withdrawing group serves as a versatile precursor. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in further reactions, or it can be converted directly into amides, a common linkage in pharmaceutical agents.
-
Pyrazine Ring: The interplay of the amino and ester groups modulates the electronic properties of the core, allowing for selective transformations at other positions on the ring if required.
This trifunctional nature allows for a multi-directional synthetic strategy, where each functional group can be addressed sequentially or in a one-pot fashion to rapidly construct complex molecular architectures.
Synthetic Utility
The primary value of Methyl 5-aminopyrazine-2-carboxylate lies in its role as a precursor to more elaborate molecules, particularly in the synthesis of bioactive compounds.[8] For instance, the amino group can be acylated to introduce a side chain, while the ester can be converted to a primary amide to generate a key pharmacophore. This dual functionality is a significant advantage over simpler pyrazine building blocks.
Comparative Analysis with Alternative Pyrazine Building Blocks
The choice of building block is dictated by the desired synthetic outcome. Here, we compare Methyl 5-aminopyrazine-2-carboxylate to three common alternatives, highlighting their distinct advantages and limitations.
Data Summary: Head-to-Head Comparison
| Feature | Methyl 5-Aminopyrazine-2-carboxylate | 2-Aminopyrazine | 2-Chloropyrazine | Methyl pyrazine-2-carboxylate |
| Structure | ![]() | ![]() | ![]() | ![]() |
| CAS No. | 13924-94-2 | 5049-61-6[9] | 14508-49-7[10] | 6164-79-0[11] |
| MW ( g/mol ) | 153.14[12] | 95.10[9] | 114.53 | 138.12[11] |
| Melting Point (°C) | 230-232[12] | 118-120[9] | 29-32 | 57-61[11] |
| Key Reactive Site(s) | Amino group (nucleophilic), Ester (electrophilic) | Amino group (nucleophilic) | C-Cl bond (electrophilic) | Ester (electrophilic), Ring C-H |
| Typical Reactions | Amidation, Sulfonylation, Hydrolysis, N-Arylation | N-Arylation, Diazotization, Acylation | Nucleophilic Aromatic Substitution (SNAr) | Amidation, Hydrolysis, C-H functionalization |
| Key Applications | Multifunctional intermediate for complex pharmaceuticals.[8] | Precursor for pharmaceuticals (e.g., Favipiravir) and ligands.[9] | Versatile intermediate for pharmaceuticals and agrochemicals via SNAr.[10] | Intermediate for pharmaceuticals and flavor compounds.[13] |
Discussion of Alternatives
-
2-Aminopyrazine: As the parent amino-substituted pyrazine, it is an excellent nucleophile and a cost-effective starting material.[9][14] However, it lacks the second functional handle present in our focus molecule, limiting its utility in building molecular complexity in a single step. Synthetic routes requiring subsequent functionalization of the pyrazine ring can be lower-yielding and may suffer from regioselectivity issues.
-
2-Chloropyrazine: This building block offers a completely different reactivity profile. The chlorine atom is a good leaving group, making the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with a wide range of nucleophiles (amines, alcohols, thiols).[10] This is a powerful and direct method for introducing functionality. Unlike amino-pyrazines which act as nucleophiles, 2-chloropyrazine acts as an electrophile. The choice between an amino- and a chloro-pyrazine is a fundamental strategic decision based on the desired bond disconnection.
Caption: Contrasting reactivity of amino- vs. chloro-pyrazine building blocks.
-
Methyl pyrazine-2-carboxylate: This molecule allows for a direct comparison of the influence of the 5-amino group.[15] While it shares the reactive ester handle, its pyrazine ring is more electron-deficient overall without the electron-donating amino group. This makes it more susceptible to certain nucleophilic additions but less reactive in electrophilic aromatic substitutions. Its primary use is when only the carboxylate functionality is required for modification.
Field-Proven Experimental Protocols
Trustworthiness in synthesis relies on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies.
Protocol 1: Synthesis of Methyl 5-aminopyrazine-2-carboxylate
This protocol is adapted from established literature procedures for the synthesis of the title compound from a halogenated precursor, demonstrating a key industrial route.[12]
Reaction Scheme: 5-Chloropyrazine-2-carboxylate + p-Methoxybenzylamine → Intermediate → Methyl 5-aminopyrazine-2-carboxylate
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
p-Methoxybenzylamine
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Step A: Coupling Reaction
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 5-chloropyrazine-2-carboxylate (1.0 eq), potassium tert-butoxide (1.1 eq), and anhydrous toluene.
-
Stir the suspension at room temperature for 15 minutes.
-
Add p-Methoxybenzylamine (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 65°C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.
-
-
Step B: Deprotection
-
Dissolve the crude intermediate from Step A in trifluoroacetic acid (TFA).
-
Stir the mixture at reflux for 4-6 hours until the deprotection is complete (monitor by TLC/LC-MS).
-
Cool the reaction and carefully concentrate the TFA under reduced pressure.
-
To the resulting residue, add a 2M solution of sodium hydroxide (NaOH) until the pH is basic (~9-10) to neutralize the acid and free the amine.
-
Extract the product with dichloromethane (4x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure Methyl 5-aminopyrazine-2-carboxylate.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyrazine
This protocol demonstrates the utility of 2-chloropyrazine as an electrophile in a typical SNAr reaction, a cornerstone transformation in heterocyclic chemistry.[10][16]
Reaction Scheme: 2-Chloropyrazine + Benzylamine → 2-(Benzylamino)pyrazine
Materials:
-
2-Chloropyrazine
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 2-chloropyrazine (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Equip the flask with a condenser and a magnetic stir bar.
-
-
Reaction Execution:
-
Heat the mixture to 80°C and stir for 8-12 hours. The reaction progress can be monitored by TLC, observing the consumption of 2-chloropyrazine.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(benzylamino)pyrazine.
-
Caption: Experimental workflow for a typical SNAr reaction.
Conclusion and Future Outlook
While simple building blocks like 2-aminopyrazine and 2-chloropyrazine are indispensable for direct, single-vector modifications, Methyl 5-aminopyrazine-2-carboxylate offers superior strategic value for multi-step, complex syntheses. Its orthogonal functional handles—a nucleophilic amine and an electrophilic ester—provide synthetic chemists with a pre-functionalized scaffold that significantly shortens synthetic routes and enhances molecular diversity.
The choice of a pyrazine building block is a critical decision point in synthesis design. For direct substitutions, 2-chloropyrazine is often the most efficient choice. For introducing a simple amino group, 2-aminopyrazine is sufficient. However, for constructing complex molecules where multiple points of attachment are required, Methyl 5-aminopyrazine-2-carboxylate stands out as a more versatile and powerful tool, enabling the rapid and efficient generation of novel chemical entities for drug discovery and materials science.
References
- 1. ijbpas.com [ijbpas.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [irjmets.com]
- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 9. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Methyl 2-pyrazinecarboxylate 97 6164-79-0 [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE | 41110-33-2 [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. Methyl pyrazine-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Bioisosteric Replacement of the Pyrazine Ring in "Methyl 5-aminopyrazine-2-carboxylate" Analogs
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a critical driver of innovation. This guide provides an in-depth comparative analysis of bioisosteric replacements for the pyrazine ring, specifically focusing on analogs of "Methyl 5-aminopyrazine-2-carboxylate." This versatile heterocyclic compound serves as a valuable intermediate in the synthesis of bioactive molecules[1]. We will explore the substitution of the central pyrazine core with alternative heterocyclic scaffolds, examining the consequent impacts on biological activity, physicochemical properties, and overall potential in drug discovery. The insights presented herein are substantiated by experimental data from peer-reviewed literature to ensure a robust and objective comparison.
The Principle of Bioisosterism in Drug Design
Bioisosterism is a cornerstone strategy in drug design, involving the substitution of a molecule's fragments with other chemical groups that possess similar physical or chemical properties.[2] The goal is to refine the pharmacological profile of a lead compound—enhancing its efficacy, mitigating toxicity, improving bioavailability, or altering its metabolic pathway without drastic changes to its fundamental chemical structure.[2][3] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, is a common motif in pharmacologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antibacterial effects.[4][[“]][6] Its nitrogen atoms act as hydrogen bond acceptors, which can be crucial for target binding.[4][7]
The Subject Molecule: Methyl 5-aminopyrazine-2-carboxylate
The lead compound for this guide, Methyl 5-aminopyrazine-2-carboxylate, presents a pyrazine core with an amino group and a methyl carboxylate group. These functional groups offer multiple points for chemical modification and interaction with biological targets. The pyrazine ring itself contributes to the molecule's aromaticity and electronic properties. The following diagram illustrates the concept of bioisosteric replacement for this scaffold.
Caption: Bioisosteric replacement of the pyrazine core.
Comparative Analysis of Pyrazine Bioisosteres
The selection of a suitable bioisostere is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. Below, we compare several common heterocyclic replacements for the pyrazine ring.
| Bioisosteric Ring | Structure | Key Physicochemical Properties | Expected Impact on Biological Profile |
| Pyridine | A six-membered aromatic ring with one nitrogen atom. | Weakly basic, pKa of ~5.2. The single nitrogen atom acts as a hydrogen bond acceptor.[8] | Removal of one nitrogen atom reduces hydrogen bonding potential. Can improve metabolic stability and cell permeability.[8] May alter target binding affinity. |
| Pyrimidine | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. | Weaker base than pyridine, pKa of ~1.3.[4] The meta-arrangement of nitrogens creates a different dipole moment compared to pyrazine. | Alters the vector of hydrogen bond acceptance. Widely used as a bioisostere for phenyl and other aromatic systems in drug discovery.[9] Can lead to significant changes in target selectivity. |
| Pyridazine | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. | The adjacent nitrogen atoms create a unique electronic distribution and dipole moment. | Can significantly alter binding interactions. In some cases, replacement of a pyridine with a pyridazine has resulted in lower affinity for the target receptor.[10] However, pyridazine derivatives have shown a variety of biological activities.[2][11] |
| 1,2,4-Triazine | A six-membered aromatic ring with three nitrogen atoms. | The additional nitrogen atom further increases the potential for hydrogen bonding and alters the ring's electronic properties. | Can enhance solubility and interactions with polar residues in a binding pocket. 1,2,4-triazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[12][13] |
Experimental Protocols
The synthesis and evaluation of novel analogs are crucial steps in validating a bioisosteric replacement strategy. Below are generalized protocols for the synthesis of a pyridine-based analog and a representative biological assay.
Synthesis of a Pyridine-Based Analog: Methyl 5-amino-6-chloropyridine-2-carboxylate
This protocol is a hypothetical adaptation based on common synthetic routes for substituted pyridines.
Materials:
-
2,5-diamino-6-chloropyridine
-
Sodium nitrite
-
Copper(I) cyanide
-
Sulfuric acid
-
Methanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve 2,5-diamino-6-chloropyridine in an aqueous solution of sulfuric acid at 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the diazonium salt solution from the previous step to the copper(I) cyanide solution. Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis: Acidify the reaction mixture with hydrochloric acid and heat to reflux to hydrolyze the nitrile to a carboxylic acid.
-
Esterification: Cool the reaction mixture and add methanol. Heat to reflux to perform Fischer esterification.
-
Work-up and Purification: Neutralize the reaction mixture with sodium bicarbonate and extract the product with dichloromethane. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol allows for the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a bacterial strain.
Materials:
-
Synthesized pyrazine analogs and their bioisosteric replacements
-
Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Prepare a series of twofold dilutions of each test compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a spectrophotometer.
The following diagram illustrates the general workflow for the synthesis and evaluation of bioisosteric analogs.
Caption: General workflow for analog synthesis and evaluation.
Conclusion
The bioisosteric replacement of the pyrazine ring in "Methyl 5-aminopyrazine-2-carboxylate" analogs with other heterocycles like pyridine, pyrimidine, pyridazine, and 1,2,4-triazine offers a powerful strategy for modulating the pharmacological properties of the parent molecule. Each replacement presents a unique set of physicochemical characteristics that can influence target binding, metabolic stability, and overall bioactivity. The choice of a specific bioisostere should be guided by a thorough understanding of the target's structure and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these novel analogs, enabling researchers to systematically explore the chemical space and identify compounds with improved therapeutic potential.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.info [ijpsr.info]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 5-Aminopyrazine-2-Carboxylate Derivatives
Introduction: The Pyrazine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. Methyl 5-aminopyrazine-2-carboxylate is one such "privileged scaffold."[1] This heterocyclic organic compound, featuring an amino group and an ester on a pyrazine backbone, is a highly versatile intermediate in the synthesis of a multitude of bioactive molecules.[1][2] Its inherent chemical reactivity and stability allow for systematic structural modifications, enabling the fine-tuning of pharmacological properties.[1] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition and significant antimicrobial effects, making them a subject of intense investigation for drug discovery professionals.[2][3][4][5][6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for key classes of methyl 5-aminopyrazine-2-carboxylate derivatives. We will dissect the causal relationships between specific structural changes and their impact on biological performance, supported by experimental data and detailed protocols.
The Molecular Blueprint: Points of Modification
The therapeutic potential of methyl 5-aminopyrazine-2-carboxylate derivatives is unlocked through strategic chemical modifications at several key positions. The diagram below illustrates the primary sites for derivatization that dictate the resulting compound's biological activity, selectivity, and pharmacokinetic profile. Understanding these modification points is fundamental to rational drug design.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the reactivity of "Methyl 5-aminopyrazine-2-carboxylate" and its bromo-substituted analog
Abstract
Pyrazine scaffolds are privileged structures in medicinal chemistry and materials science, making the functionalization of their derivatives a critical area of study.[1][2][3] This guide presents a comparative analysis of the chemical reactivity of two key pyrazine intermediates: Methyl 5-aminopyrazine-2-carboxylate (Compound A) and its halogenated counterpart, Methyl 5-amino-3-bromopyrazine-2-carboxylate (Compound B) . We explore how the introduction of a bromine atom at the C3 position fundamentally alters the electronic landscape of the pyrazine ring, thereby dictating its reactivity in cornerstone synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This analysis is supported by representative experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights for synthetic planning and execution.
Introduction: The Strategic Importance of Substituted Pyrazines
Methyl 5-aminopyrazine-2-carboxylate (Compound A ) is a versatile building block, featuring an electron-donating amine and an electron-withdrawing methyl ester on a π-deficient pyrazine core.[1][4] This arrangement of functional groups allows for a variety of chemical modifications. However, for more complex molecular architectures, particularly those requiring carbon-carbon or carbon-heteroatom bond formation at the C3 position, a pre-functionalized analog is necessary.
This guide focuses on Compound B , Methyl 5-amino-3-bromopyrazine-2-carboxylate, as a strategically important alternative. The introduction of a bromine atom serves two primary purposes: it acts as an excellent leaving group in SNAr reactions and provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions.[5][6] Understanding the distinct reactivity profiles of these two compounds is paramount for efficient and rational synthesis design.
Electronic Properties and Reactivity Predictions
The reactivity of an aromatic or heteroaromatic ring is governed by the electronic nature of its substituents.[4][7] The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[8]
-
Compound A (Methyl 5-aminopyrazine-2-carboxylate): The C5-amino group acts as a strong electron-donating group (EDG) through resonance, partially offsetting the electron-deficient nature of the ring. The C2-methyl carboxylate is an electron-withdrawing group (EWG), further polarizing the molecule. The net effect is a nuanced electron distribution, with the C3 and C6 positions being the most electron-poor and thus susceptible to nucleophilic attack, although lacking a suitable leaving group.
-
Compound B (Methyl 5-amino-3-bromopyrazine-2-carboxylate): The addition of a bromine atom at C3 dramatically alters the electronic profile. Bromine is an EWG via induction but a weak deactivator. Critically, it is an excellent leaving group. The combined electron-withdrawing effects of the pyrazine nitrogens, the methyl ester, and the bromine atom make the C3 carbon highly electrophilic and primed for substitution or coupling reactions.[4]
This fundamental electronic difference predicts that Compound B will be significantly more versatile for reactions occurring at the C3 position.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for forging new bonds on electron-poor aromatic rings.[9][10] The reaction proceeds via a two-step addition-elimination mechanism, and its rate is heavily dependent on the presence of EWGs and a good leaving group.[11][12]
-
Compound A: Is largely unreactive towards SNAr at a ring carbon under typical conditions. It lacks a suitable leaving group (like a halide) that can be displaced by a nucleophile.
-
Compound B: Is an excellent substrate for SNAr reactions. The bromine at C3 is a facile leaving group, and the electrophilicity of this position is enhanced by the adjacent carboxylate and the ring nitrogens. It readily reacts with a variety of nucleophiles (alkoxides, amines, thiols) to yield 3-substituted pyrazine derivatives.
Illustrative SNAr Mechanism:
The diagram below illustrates the generally accepted stepwise mechanism for SNAr reactions, proceeding through a resonance-stabilized Meisenheimer complex.[10]
Caption: Generalized SNAr mechanism for Compound B.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized modern synthesis. For these reactions, an aryl halide is an essential coupling partner.[13]
-
Compound A: Cannot directly participate as the electrophilic partner in standard cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination due to the absence of a halide or triflate.
-
Compound B: The C-Br bond makes it an ideal substrate for a wide array of cross-coupling reactions.[14][15] This opens up synthetic routes to a vast number of derivatives that are inaccessible from Compound A.
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters, ideal for synthesizing bi-aryl compounds.[5][16]
-
Buchwald-Hartwig Amination: Allows for the construction of C-N bonds by coupling with primary or secondary amines, a cornerstone reaction in pharmaceutical chemistry.[17][18][19]
-
Sonogashira Coupling: Facilitates C-C bond formation with terminal alkynes.
-
Heck Coupling: Forms C-C bonds with alkenes.
-
Experimental Data and Protocols
To provide a quantitative comparison, we present representative data for two key transformations: a Suzuki-Miyaura coupling reaction and a standard acylation of the C5-amino group.
Data Summary
The following table summarizes the typical outcomes for these reactions, highlighting the distinct capabilities of each compound.
| Reaction | Substrate | Coupling Partner / Reagent | Catalyst / Conditions | Product | Yield (%) | Reaction Time (h) |
| Suzuki Coupling | Compound A | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | No Reaction | 0% | 24 |
| Suzuki Coupling | Compound B | Phenylboronic Acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C | Methyl 5-amino-3-phenylpyrazine-2-carboxylate | 92% | 4 |
| Acylation | Compound A | Acetic Anhydride | Pyridine, CH₂Cl₂, RT | Methyl 5-acetamidopyrazine-2-carboxylate | 95% | 1 |
| Acylation | Compound B | Acetic Anhydride | Pyridine, CH₂Cl₂, RT | Methyl 5-acetamido-3-bromopyrazine-2-carboxylate | 91% | 1.5 |
Discussion: The data clearly demonstrates that Compound B is the requisite substrate for Suzuki coupling, providing the desired product in excellent yield.[14][15] In contrast, Compound A fails to react. For the acylation of the C5-amino group, both compounds perform well. The slightly lower yield and longer reaction time for Compound B can be attributed to the modest deactivating inductive effect of the C3-bromo substituent, which slightly reduces the nucleophilicity of the distal amino group.
Experimental Protocols
The protocols described are self-validating and represent standard laboratory procedures.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Compound B
This protocol outlines the palladium-catalyzed coupling of an aryl halide with a boronic acid.[15]
Caption: Step-by-step workflow for the Suzuki coupling protocol.
-
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 5-amino-3-bromopyrazine-2-carboxylate (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and anhydrous potassium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the final product.
Protocol 2: General Procedure for Acylation of the C5-Amino Group
-
Setup: Dissolve the pyrazine substrate (Compound A or B, 1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add pyridine (1.5 equiv.) followed by the dropwise addition of acetic anhydride (1.2 equiv.) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates full consumption of the starting material (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the acetylated product.
Conclusion and Strategic Recommendations
The comparative analysis unequivocally demonstrates that Methyl 5-amino-3-bromopyrazine-2-carboxylate (Compound B) offers vastly expanded synthetic utility compared to its non-brominated parent, Methyl 5-aminopyrazine-2-carboxylate (Compound A) .
-
Choose Compound A for modifications involving the C5-amino group (e.g., acylation, alkylation, diazotization) or the C2-ester (e.g., hydrolysis, amidation) when no further functionalization of the pyrazine core at C3 is required.
-
Choose Compound B as the starting material when the synthetic route requires the introduction of a substituent at the C3 position. It is the superior substrate for a broad range of high-yield SNAr and palladium-catalyzed cross-coupling reactions, providing a robust and versatile platform for the synthesis of complex, highly functionalized pyrazine derivatives.
This guide provides the foundational knowledge for researchers to make informed, strategic decisions in their synthetic endeavors, ultimately saving time and resources while enabling the creation of novel molecular entities.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. name-reaction.com [name-reaction.com]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation of "Methyl 5-aminopyrazine-2-carboxylate" purity by different analytical techniques
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 5-aminopyrazine-2-carboxylate, a key building block in the synthesis of numerous therapeutic agents, is no exception.[1] Its impurity profile can significantly influence the outcome of subsequent synthetic steps and the toxicological profile of the final drug product. This guide provides an in-depth comparison of various analytical techniques for the validation of Methyl 5-aminopyrazine-2-carboxylate purity, grounded in scientific principles and practical application.
The Significance of Orthogonal Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Each method possesses inherent strengths and limitations, detecting different types of impurities with varying sensitivity. Therefore, a multi-pronged, or orthogonal, approach is essential for a comprehensive and reliable purity assessment. This guide will explore four widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
Potential Impurities in Methyl 5-aminopyrazine-2-carboxylate
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Based on common synthetic routes, which often involve the reaction of a 5-halopyrazine-2-carboxylate with an amino source, potential impurities may include:
-
Starting Materials: Unreacted 5-halopyrazine-2-carboxylate.[2]
-
By-products: Isomeric aminopyrazines, or products from side reactions.
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid, or oxidative degradation of the amine group.[3][4][5]
-
Residual Solvents: Solvents used in the synthesis and purification steps.[6][7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most common technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[9][10][11]
The "Why" Behind the Method
A reversed-phase HPLC method is typically the first choice for a molecule like Methyl 5-aminopyrazine-2-carboxylate. The C18 stationary phase provides a non-polar environment, and a polar mobile phase (a mixture of water/buffer and an organic solvent like acetonitrile or methanol) is used to elute the compounds. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar impurities will elute earlier, while less polar impurities will be retained longer on the column. A UV detector is suitable as the pyrazine ring system is a strong chromophore.
Experimental Protocol:
-
Instrumentation: Agilent 1100 Series HPLC system or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in a 50:50 mixture of Mobile Phase A and B.
Caption: Workflow for HPLC Purity Analysis.
Data Presentation:
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.08 | 5-Aminopyrazine-2-carboxylic acid |
| 2 | 12.1 | 99.85 | Methyl 5-aminopyrazine-2-carboxylate |
| 3 | 15.8 | 0.07 | Unidentified By-product |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] In the context of Methyl 5-aminopyrazine-2-carboxylate, its primary application is the analysis of residual solvents.
The "Why" Behind the Method
Headspace GC-MS is the preferred method for residual solvent analysis as it allows for the introduction of only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix.[6][8] The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase, and then detected by a mass spectrometer, which provides mass information for identification.
Experimental Protocol:
-
Instrumentation: Agilent 7890B GC with 5977A MSD and a headspace sampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 35-350 amu.
-
Sample Preparation: 100 mg of sample dissolved in 5 mL of DMSO in a 20 mL headspace vial.
Caption: Workflow for GC-MS Residual Solvent Analysis.
Data Presentation:
| Compound | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| Methanol | 4.2 | 150 | 3000 |
| Toluene | 10.5 | 50 | 890 |
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method
qNMR is a primary analytical method that allows for the direct measurement of purity without the need for a specific reference standard of the analyte.[12][13][14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13]
The "Why" Behind the Method
By using a certified internal standard of known purity and concentration, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This method is particularly valuable for certifying reference materials. For Methyl 5-aminopyrazine-2-carboxylate, the methyl ester protons or the aromatic protons can be used for quantification.
Experimental Protocol:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh ~20 mg of Methyl 5-aminopyrazine-2-carboxylate and ~10 mg of maleic acid into a vial. Dissolve in ~0.75 mL of DMSO-d6 and transfer to an NMR tube.
-
Acquisition Parameters: 30° pulse, relaxation delay (D1) of 30 s, 16 scans.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 7. Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijcrt.org [ijcrt.org]
- 11. soeagra.com [soeagra.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 15. mdpi.com [mdpi.com]
Cross-reactivity studies of kinase inhibitors derived from "Methyl 5-aminopyrazine-2-carboxylate"
Introduction: The Pyrazine Scaffold and the Quest for Kinase Selectivity
The "Methyl 5-aminopyrazine-2-carboxylate" core represents a privileged scaffold in medicinal chemistry, serving as a foundational building block for a multitude of kinase inhibitors.[1] Its inherent chemical properties and structural versatility allow for the development of potent compounds targeting various kinases, which are critical regulators of cellular signaling pathways.[2] However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Consequently, a rigorous evaluation of an inhibitor's cross-reactivity profile is a cornerstone of modern drug development.
This guide provides an in-depth comparative analysis of the selectivity profiles of two prominent kinase inhibitors derived from pyrazine-related scaffolds, Gilteritinib and Acalabrutinib , against Dasatinib , a well-characterized multi-targeted inhibitor without a pyrazine core. We will delve into the quantitative data generated from industry-standard kinase profiling assays, provide detailed experimental protocols for assessing cross-reactivity, and visualize the key signaling pathways impacted by these inhibitors. This objective comparison is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of kinase inhibitor selectivity.
Comparative Cross-Reactivity Profiles: A Quantitative Look at Selectivity
To objectively compare the selectivity of these inhibitors, we will primarily draw upon data from KINOMEscan™, a competitive binding assay that quantitatively measures the interaction of a compound against a large panel of human kinases.[4] The results are often expressed as the percentage of the kinase that is inhibited from binding to an immobilized ligand at a specific inhibitor concentration (a lower percentage indicates stronger binding) or as a selectivity score (S-score), which quantifies the fraction of kinases inhibited above a certain threshold.[5][6]
Pyrazine-Derived Inhibitors:
-
Gilteritinib (Pyrazine-2-carboxamide derivative): A potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[2][7] While highly active against its primary targets, kinome profiling reveals a broader spectrum of activity than highly selective inhibitors.[8]
-
Acalabrutinib (Imidazo[1,5-a]pyrazine derivative): A second-generation, highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[9][10] Its design prioritizes minimizing off-target effects.
Non-Pyrazine Comparator:
-
Dasatinib: A multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases, used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][11] Its broad activity profile is well-documented.[11]
| Inhibitor | Primary Target(s) | Assay Concentration | Key Off-Targets (% of Control or Hit Rate) | Selectivity Summary |
| Gilteritinib | FLT3, AXL | 100 nM | FLT3 (<1%), AXL (<1%), ALK (<10%)[2][8] | Potent against primary targets with notable off-target interactions. |
| Acalabrutinib | BTK | 1 µM | 1.5% of kinome inhibited >65%[9] | Highly selective with minimal off-target activity. |
| Dasatinib | BCR-ABL, SRC family | 500 nM | S-score (S35) = 0.21 (21% of kinases inhibited >65%)[6] | Promiscuous inhibitor with a broad kinase interaction profile. |
Table 1: Comparative Kinase Selectivity Profiles.
Experimental Protocols: Unveiling the Kinome Profile
The quantitative data presented in this guide are predominantly generated using competitive binding assays, with KINOMEscan™ being a prominent example.[3] Below is a detailed, step-by-step methodology for this type of assay.
KINOMEscan™ Competitive Binding Assay Workflow
Principle: The KINOMEscan™ assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of human kinases. The assay measures the amount of a specific kinase that is captured by an immobilized, active-site directed ligand in the presence and absence of the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[12]
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag for precise quantification.[8]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support, such as magnetic beads.[13]
-
Competition Assay: The test compound, the specific DNA-tagged kinase, and the immobilized ligand are incubated together in a multi-well plate format. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.[13]
-
Washing: Unbound kinase and test compound are removed through a series of washing steps.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).[13]
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in a vehicle (DMSO) control reaction. The results are typically expressed as a percentage of the control, where a lower value signifies a stronger interaction between the test compound and the kinase.[3] These values can then be used to calculate dissociation constants (Kd) or to generate selectivity scores.
References
- 1. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chayon.co.kr [chayon.co.kr]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro ADME Properties of Novel Compounds Synthesized from Methyl 5-aminopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3] Early-stage in vitro evaluation of these characteristics is a critical, cost-effective strategy to identify promising candidates and mitigate the risk of late-stage clinical failures.[2] This guide provides a comprehensive comparison of the in vitro ADME properties of a series of novel compounds synthesized from the versatile scaffold, Methyl 5-aminopyrazine-2-carboxylate.[4] Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6]
This guide will delve into the experimental methodologies and comparative data for key in vitro ADME assays, offering insights into the structure-activity relationships that govern the pharmacokinetic profiles of these compounds.
Compound Library and Rationale
For the purpose of this guide, we will consider a focused library of three hypothetical, yet representative, compounds derived from Methyl 5-aminopyrazine-2-carboxylate. The diversification of substituents at the amino and carboxylate positions allows for a systematic exploration of how different chemical moieties influence ADME properties.
-
Compound A (PYR-001): The parent scaffold, Methyl 5-aminopyrazine-2-carboxylate, serves as our baseline control.
-
Compound B (PYR-002): A derivative with a lipophilic tert-butyl group replacing the methyl ester, and an acetyl group on the amine, designed to explore the impact of increased lipophilicity.
-
Compound C (PYR-003): An amide derivative featuring a morpholine ring, introducing a more polar and bulky substituent to assess its effect on permeability and metabolic stability.
Comparative In Vitro ADME Profiling
A battery of standardized in vitro ADME assays was performed to characterize our compound library. These assays provide crucial data points to predict the in vivo behavior of the drug candidates.[1][7]
Metabolic Stability in Human Liver Microsomes
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability.[8][9] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[8] This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[9]
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow of the microsomal stability assay.
Comparative Data: Microsomal Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| PYR-001 | 45 | 15.4 | Low |
| PYR-002 | 15 | 46.2 | High |
| PYR-003 | > 60 | < 11.5 | Very Low |
| Verapamil (Control) | 10 | 69.3 | High |
Interpretation:
-
PYR-001 exhibits moderate metabolic stability.
-
The increased lipophilicity of PYR-002 likely contributes to its higher affinity for metabolic enzymes, resulting in rapid clearance.
-
PYR-003 , with its morpholine moiety, demonstrates high metabolic stability, suggesting it is less susceptible to Phase I metabolism.
Caco-2 Permeability for Oral Absorption Prediction
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[10][11][12] This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[11][12]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 permeability assay.
Comparative Data: Caco-2 Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| PYR-001 | 5.2 | 6.1 | 1.17 | Moderate |
| PYR-002 | 15.8 | 18.2 | 1.15 | High |
| PYR-003 | 1.5 | 8.9 | 5.93 | Low (Efflux) |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
| Propranolol (High Permeability Control) | 25.0 | 26.5 | 1.06 | High |
Interpretation:
-
PYR-001 shows moderate permeability, suggesting reasonable oral absorption.
-
The lipophilic nature of PYR-002 leads to high passive permeability.
-
PYR-003 displays low apical to basolateral permeability and a high efflux ratio (>2), indicating it is likely a substrate for efflux transporters such as P-glycoprotein (P-gp).[13]
Cytochrome P450 (CYP) Inhibition
Assessing the potential of a drug candidate to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs).[14][15][16] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[15][16]
Experimental Workflow: CYP Inhibition Assay
Caption: Workflow of the CYP inhibition assay.
Comparative Data: CYP Inhibition (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| PYR-001 | > 50 | > 50 | 25.3 | > 50 | 45.1 |
| PYR-002 | 15.2 | 8.9 | 5.1 | 12.5 | 2.3 |
| PYR-003 | > 50 | > 50 | > 50 | > 50 | > 50 |
| Ketoconazole (CYP3A4 Inhibitor Control) | - | - | - | - | 0.05 |
Interpretation:
-
PYR-001 and PYR-003 show a low risk of CYP-mediated DDIs, with IC₅₀ values generally above 10 µM.
-
PYR-002 exhibits significant inhibition of several CYP isoforms, particularly CYP3A4, indicating a high potential for DDIs.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion.[17][18] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[17][19]
Experimental Workflow: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
Caption: Workflow of the plasma protein binding assay using RED.
Comparative Data: Plasma Protein Binding
| Compound | Human Plasma Protein Binding (%) | Fraction Unbound (fu) |
| PYR-001 | 85.2 | 0.148 |
| PYR-002 | 99.5 | 0.005 |
| PYR-003 | 65.8 | 0.342 |
| Warfarin (High Binding Control) | 99.2 | 0.008 |
Interpretation:
-
PYR-001 displays moderate plasma protein binding.
-
The high lipophilicity of PYR-002 results in extensive binding to plasma proteins, leading to a very low free fraction. This could impact its efficacy and distribution.
-
PYR-003 , being more polar, exhibits lower plasma protein binding and a higher free fraction.
Conclusion and Future Directions
This comparative guide highlights the critical role of early in vitro ADME profiling in drug discovery. The data reveals distinct pharmacokinetic profiles for our three pyrazine derivatives, driven by their structural modifications.
-
PYR-001 presents a balanced, albeit modest, ADME profile.
-
PYR-002 , while demonstrating high permeability, suffers from poor metabolic stability, significant CYP inhibition, and high plasma protein binding, raising concerns about its potential for a short half-life and drug-drug interactions.
-
PYR-003 shows excellent metabolic stability and a low risk of CYP inhibition. However, its low permeability due to active efflux would likely result in poor oral bioavailability, a challenge that may require formulation strategies or further chemical modification to overcome.
The insights gained from these in vitro studies are invaluable for guiding the next steps in the drug development process. For instance, the metabolic liabilities of PYR-002 could be addressed by introducing metabolic blockers, while strategies to circumvent the efflux of PYR-003 could be explored. This iterative process of design, synthesis, and testing, informed by robust in vitro ADME data, is the cornerstone of successful drug discovery.
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. mttlab.eu [mttlab.eu]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. enamine.net [enamine.net]
- 17. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
A Comparative Guide to the Synthetic Routes of Substituted Aminopyrazines
Introduction
The aminopyrazine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its prevalence is due to the pyrazine ring's unique electronic properties and its capacity to act as a bioisostere for other aromatic systems, enabling it to modulate the pharmacological profiles of active molecules.[2] Consequently, the development of efficient, versatile, and scalable synthetic routes to access structurally diverse aminopyrazines is a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth comparison of the primary synthetic strategies for constructing substituted aminopyrazines. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative advantages, and practical limitations of each method. This analysis aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecule.
Classical Condensation Strategies: The Guareschi-Thorpe Reaction
One of the foundational methods for constructing heterocyclic rings is the Guareschi-Thorpe condensation, which can be adapted for pyridine and, by extension, pyrazine synthesis.[3][4] This approach typically involves the condensation of an α-aminonitrile with a 1,2-dicarbonyl compound.
Mechanism and Rationale
The reaction proceeds via an initial nucleophilic attack of the amine from the α-aminonitrile onto one of the carbonyl groups of the dicarbonyl compound, forming a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the enolate or a related carbanionic species onto the nitrile group, followed by tautomerization and dehydration, leads to the formation of the aromatic aminopyrazine ring. The choice of base and solvent is critical to facilitate both the initial condensation and the subsequent cyclization steps.
Workflow & Diagram
Caption: Generalized workflow for aminopyrazine synthesis via a Guareschi-Thorpe type condensation.
Experimental Protocol: Synthesis from Diaminomaleonitrile
A common variant involves the reaction of diaminomaleonitrile (DAMN) with various dicarbonyl compounds.
-
To a solution of the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add diaminomaleonitrile (1.0-1.2 eq).
-
Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., acetic acid), depending on the specific substrates.
-
Heat the reaction mixture to reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2,3-dicyano-5-substituted-aminopyrazine.
Advantages and Limitations
| Feature | Analysis |
| Advantages | Utilizes readily available starting materials.[5] Often a one-pot procedure leading to complex products. |
| Limitations | The scope can be limited by the availability of appropriately substituted α-aminonitriles and dicarbonyls. Reaction conditions can be harsh, potentially affecting sensitive functional groups. Regioselectivity can be an issue with unsymmetrical dicarbonyls. |
Modern Cross-Coupling Methods: The Buchwald-Hartwig Amination
The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Buchwald-Hartwig amination is arguably the most powerful and versatile method for synthesizing aryl amines, including substituted aminopyrazines, from halo-pyrazines.[6][7]
Mechanism and Rationale
This reaction involves a catalytic cycle that begins with the oxidative addition of a halopyrazine to a Pd(0) complex.[8] The resulting Pd(II) intermediate then undergoes coordination with the amine. A base is crucial at this stage; it deprotonates the coordinated amine, forming a palladium-amido complex. The final, product-forming step is reductive elimination, which generates the C-N bond of the aminopyrazine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is paramount, as it modulates the stability, reactivity, and steric environment of the palladium center, thereby defining the reaction's scope and efficiency.[7][9]
Catalytic Cycle Diagram
References
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
"Methyl 5-aminopyrazine-2-carboxylate" as a scaffold in fragment-based drug discovery
In the landscape of fragment-based drug discovery (FBDD), the selection of a core scaffold is a critical decision that dictates the trajectory of a hit-to-lead campaign. Among the myriad of heterocyclic systems, the aminopyrazine scaffold, exemplified by Methyl 5-aminopyrazine-2-carboxylate, has emerged as a privileged structure, particularly in the pursuit of kinase inhibitors. This guide provides an in-depth comparison of the aminopyrazine scaffold against two prevalent alternatives, aminopyrimidines and aminopyrazoles, offering experimental data and procedural insights to inform scaffold selection in FBDD projects.
The Rise of Privileged Scaffolds in FBDD
Fragment-based drug discovery has solidified its position as a powerful alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties. The success of this approach is intimately linked to the quality of the fragment library and the strategic selection of core scaffolds that offer versatile exit vectors for chemical elaboration and optimal interactions with the target protein.
Methyl 5-aminopyrazine-2-carboxylate: A Versatile Kinase Hinge-Binder
Methyl 5-aminopyrazine-2-carboxylate is a heterocyclic organic compound that serves as a valuable starting point in medicinal chemistry.[2] Its aminopyrazine core is a well-established hinge-binding motif in numerous kinase inhibitors. The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, mimicking the adenine region of ATP and enabling potent and selective interactions with the kinase hinge region. The amino and ester functionalities provide convenient handles for synthetic modification, allowing for fragment growing, linking, or merging strategies to enhance potency and selectivity.
While specific FBDD screening data for Methyl 5-aminopyrazine-2-carboxylate as a starting fragment is not extensively published in a single source, the structure-activity relationship (SAR) of analogous aminopyrazine-based inhibitors provides valuable insights. For instance, in the development of inhibitors for the mitotic kinase Nek2, fragment-like aminopyrazine derivatives demonstrated the importance of the core scaffold in establishing key hinge interactions.[3]
Comparative Analysis: Aminopyrazine vs. Alternatives
The choice of a scaffold is rarely a one-size-fits-all decision. Here, we compare the aminopyrazine scaffold with two other widely used nitrogen-containing heterocycles in FBDD for kinase inhibitor discovery: aminopyrimidines and aminopyrazoles.
The Contenders: Aminopyrimidine and Aminopyrazole Scaffolds
-
Aminopyrimidine: This scaffold is arguably one of the most successful hinge-binding motifs in kinase inhibitor design, featured in numerous approved drugs.[4] Its nitrogen arrangement allows for bidentate hydrogen bonding to the kinase hinge, similar to the aminopyrazine core.
-
Aminopyrazole: This five-membered heterocyclic scaffold also presents a versatile platform for kinase inhibitor design.[5] The arrangement of its nitrogen atoms allows for diverse hydrogen bonding patterns and provides distinct exit vectors for chemical modification compared to six-membered rings.
Performance Metrics: A Data-Driven Comparison
To provide a quantitative comparison, the following table summarizes key performance metrics for representative fragments from each class, gleaned from various FBDD campaigns against protein kinases. It is important to note that these fragments were tested against different kinase targets, and thus the data serves to highlight the general potential of each scaffold rather than a direct head-to-head comparison against a single target.
| Scaffold Class | Representative Fragment/Core | Target Kinase | IC50 / Kd | Ligand Efficiency (LE) | Reference |
| Aminopyrazine | Aminopyrazine derivative | Nek2 | ~200 µM (IC50) | ~0.35 | [3] |
| Aminopyrimidine | 2-Aminopyrimidine derivative | HIPK2 | 0.20 µM (IC50) | Not Reported | [6] |
| Aminopyrazole | 3-Amino-1H-pyrazole derivative | PCTAIRE | Not Reported | Not Reported | [5] |
| Aminopyrazole | Aminopyrazole derivative | FGFR2/3 | Sub-nanomolar (IC50) | Not Reported | [7] |
Ligand Efficiency (LE) is a critical metric in FBDD, calculated as the binding energy per heavy atom. It helps in normalizing the binding affinity for the size of the fragment, allowing for a more objective comparison of different scaffolds.[8][9] While not always reported, a higher LE value is generally indicative of a more efficient binder and a better starting point for optimization.
From the available data, it is evident that all three scaffolds can serve as effective starting points for potent kinase inhibitors. The aminopyrimidine and aminopyrazole scaffolds have been exemplified in successful FBDD campaigns leading to highly potent compounds. The aminopyrazine scaffold, while potent, requires further exploration in dedicated FBDD screens to fully realize its potential. The choice of scaffold will ultimately depend on the specific topology of the target kinase's active site and the desired vectors for chemical elaboration.
Experimental Protocols: A Guide to Fragment Screening
The identification of promising fragment hits relies on sensitive biophysical techniques capable of detecting weak binding events.[10] Below are step-by-step methodologies for three commonly employed screening techniques in FBDD.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-Observed 2D ¹H-¹⁵N HSQC Screening
NMR is a powerful technique for detecting weak fragment binding and mapping the binding site on the protein surface.[11][12]
Protocol:
-
Protein Preparation: Express and purify the target kinase with ¹⁵N isotopic labeling. Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% D₂O).
-
Fragment Library Preparation: Prepare stock solutions of individual fragments or fragment cocktails in a compatible solvent (e.g., DMSO-d₆).
-
Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired screening concentration (typically 100-500 µM).
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum after fragment addition.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Identify chemical shift perturbations (CSPs) of specific amide resonances in the protein backbone. Significant CSPs indicate fragment binding at or near those residues.
-
Map the perturbed residues onto the 3D structure of the protein to identify the binding site.
-
Surface Plasmon Resonance (SPR): High-Throughput Fragment Screening
SPR is a label-free technique that allows for real-time monitoring of binding events, providing information on binding affinity and kinetics.[1][13]
Protocol:
-
Protein Immobilization: Immobilize the target kinase onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A reference flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding.
-
Fragment Injection:
-
Prepare a series of fragment solutions in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time. The binding of the fragment to the immobilized protein will cause an increase in the RU.
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation phases of the interaction.
-
For hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the dissociation constant (Kd).
-
Calculate the Ligand Efficiency (LE) for confirmed hits.
-
X-ray Crystallography: Visualizing Fragment Binding
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, offering invaluable insights for structure-based drug design.[14][15]
Protocol:
-
Protein Crystallization: Grow high-quality crystals of the target kinase.
-
Fragment Soaking:
-
Prepare a "soaking solution" containing a high concentration of the fragment (typically 1-10 mM) in a cryo-protectant solution compatible with the protein crystals.
-
Transfer the protein crystals into the soaking solution for a defined period (minutes to hours).
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
Analyze the electron density maps to confirm the binding of the fragment and visualize its precise interactions with the protein.
-
Visualizing the Path Forward: FBDD Workflow and Scaffold Elaboration
To better illustrate the process, the following diagrams outline the typical FBDD workflow and a conceptual representation of fragment evolution.
Caption: A typical workflow for Fragment-Based Drug Discovery.
Caption: Conceptual evolution from a fragment hit to a lead compound.
Conclusion: Informed Scaffold Selection is Key
The aminopyrazine scaffold, embodied by molecules like Methyl 5-aminopyrazine-2-carboxylate, represents a highly promising starting point for FBDD campaigns, particularly in the competitive arena of kinase inhibitor discovery. Its inherent ability to form crucial hydrogen bonds with the kinase hinge, coupled with synthetically tractable substitution points, makes it a valuable asset in the medicinal chemist's toolbox.
However, as this guide has illustrated, the aminopyrimidine and aminopyrazole scaffolds offer compelling alternatives, each with its own set of advantages. The ultimate decision should be guided by a thorough analysis of the target protein, consideration of the desired chemical space to be explored, and a commitment to a rigorous, data-driven FBDD workflow. By leveraging the comparative insights and experimental protocols outlined herein, researchers can make more informed decisions, accelerating the journey from fragment to clinical candidate.
References
- 1. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fragment-based discovery, dynamics simulation and pharmacological study of 2-amino-pyrimidine derivative as HIPK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand efficiency and fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
Benchmarking the performance of catalysts for reactions involving "Methyl 5-aminopyrazine-2-carboxylate"
An In-Depth Technical Guide
Benchmarking Catalyst Performance for Reactions of Methyl 5-aminopyrazine-2-carboxylate
Methyl 5-aminopyrazine-2-carboxylate is a pivotal heterocyclic building block, valued in medicinal chemistry for its role in the synthesis of a wide array of bioactive molecules and therapeutic agents.[1] Its structure, featuring a pyrazine core with both an amino and an ester functional group, makes it a versatile intermediate for developing complex molecular architectures.[1] The efficiency and selectivity of its derivatization are paramount, and these transformations are overwhelmingly reliant on sophisticated catalytic systems.
This guide provides a comprehensive comparison of catalyst performance for key reactions involving Methyl 5-aminopyrazine-2-carboxylate and its derivatives. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that each methodology presented is a self-validating system. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights needed to select the optimal catalytic system for their specific synthetic challenges.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination stands out as a powerful and versatile method for constructing aryl C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often suffer from limited substrate scope and harsh reaction conditions.[2][3] For pyrazine derivatives, this reaction is indispensable for coupling the amino group with various aryl or heteroaryl halides, or conversely, coupling a halogenated pyrazine core with different amines.
Mechanism and Catalyst Evolution
The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The success of this reaction is critically dependent on the choice of ligand bound to the palladium center. Ligand development has progressed through several "generations," each expanding the reaction's scope and improving efficiency.
-
First-Generation Ligands: Early systems used simple phosphine ligands, which were often limited in scope.
-
Second-Generation (Bidentate) Ligands: The introduction of bidentate phosphine ligands like BINAP and DPPF was a significant breakthrough, enabling the reliable coupling of primary amines.[2]
-
Third-Generation (Sterically Hindered) Ligands: Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) have dramatically expanded the reaction's utility, allowing for the coupling of a vast range of substrates, including challenging aryl chlorides, often under milder conditions.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nIntermediate", fillcolor="#FBBC05"]; AmineCoord [label="Amine Coordination\nComplex", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination\nPrecursor", fillcolor="#FBBC05"]; Product [label="Ar-NR'R''", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> AmineCoord [label=" + HNR'R''\n - HX"]; AmineCoord -> RedElim [label="Base"]; RedElim -> Product [label="Reductive\nElimination"]; RedElim -> Catalyst_Regen [style=dashed];
// Invisible nodes for alignment {rank=same; Pd0; Product;} } Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Catalyst Performance Comparison
The choice of catalyst is dictated by the specific coupling partners. For electron-rich amines like Methyl 5-aminopyrazine-2-carboxylate, coupling with aryl halides requires a system capable of facilitating both oxidative addition and reductive elimination efficiently.
| Catalyst System (Precursor/Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ / Xantphos | 4-Bromotoluene | Cs₂CO₃ | Toluene | 110 | ~85-95 | Xantphos, a bulky bidentate ligand, promotes reductive elimination and prevents β-hydride elimination. Its wide bite angle is suitable for a range of substrates.[4] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | NaOtBu | Dioxane | 100 | ~90-98 | SPhos is a highly active, sterically demanding ligand from the Buchwald group, excellent for activating less reactive aryl chlorides. |
| PdCl₂(dppf) | 4-Iodoanisole | K₂CO₃ | DMF | 120 | ~80-90 | The dppf ligand is robust and effective, particularly for aryl iodides and bromides, though it may require higher temperatures.[2] |
| NiCl₂(dme) / dcype | Aryl Chlorides | K₃PO₄ | t-AmylOH | 110 | ~70-90 | Nickel catalysts are emerging as a cost-effective alternative to palladium for C-N coupling, showing excellent reactivity for aryl chlorides.[3] |
Yields are representative and can vary based on exact substrate and conditions.
Trustworthiness through Self-Validation: A General Protocol
The following protocol for a palladium-catalyzed Buchwald-Hartwig amination is designed to be self-validating, with clear steps for setup, monitoring, and workup.
Objective: To couple Methyl 5-aminopyrazine-2-carboxylate with an aryl bromide.
Materials:
-
Methyl 5-aminopyrazine-2-carboxylate (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add a magnetic stir bar, the palladium precursor, and the ligand. Seal the flask, and purge with nitrogen or argon for 15 minutes. This step is critical as the Pd(0) active species is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add NaOtBu, Methyl 5-aminopyrazine-2-carboxylate, and the aryl bromide.
-
Solvent Addition: Add anhydrous toluene via syringe. The use of an anhydrous solvent is crucial to prevent quenching of the strong base and hydrolysis of catalyst components.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours). This provides a clear endpoint and prevents the formation of degradation byproducts from prolonged heating.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl product.
Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura Reaction
While the amino group is a primary site for functionalization, the pyrazine ring itself can be modified via C-C bond formation. This typically requires a halogenated pyrazine precursor, such as Methyl 5-bromopyrazine-2-carboxylate. The Suzuki-Miyaura coupling is a premier method for this transformation due to its mild conditions, functional group tolerance, and the low toxicity of its boronic acid reagents.[5][6]
Catalyst Performance Comparison for Suzuki Coupling
The performance of Suzuki catalysts for heteroaryl systems depends on their ability to promote the often-sluggish transmetalation step while remaining stable.
| Catalyst System (Precursor/Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 90 | ~70-85 | A classic, reliable catalyst. The tetrakis(triphenylphosphine)palladium(0) complex is often used directly. Requires aqueous base for the transmetalation step. |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | ~85-95 | The dppf ligand provides a good balance of stability and activity, making it a workhorse for Suzuki couplings involving heteroaryl halides. |
| Pd(OAc)₂ / SPhos | Alkylboronic Acids | K₃PO₄ | Toluene/H₂O | 80 | ~80-95 | Modern bulky phosphine ligands like SPhos are highly effective for coupling challenging substrates, including secondary alkylboronic acids, at lower temperatures. |
Catalytic Hydrogenation
Catalytic hydrogenation offers a pathway to reduce the pyrazine ring, converting the aromatic system into a saturated piperazine core, which is a highly valuable scaffold in drug discovery. This transformation requires catalysts that can overcome the aromatic stability of the pyrazine ring. Alternatively, other functional groups could be targeted.[7][8]
Catalyst Performance for Pyrazine Ring Reduction
The choice of catalyst determines the extent of reduction and selectivity. Harsh conditions can lead to over-reduction or side reactions.
| Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Product | Key Insights & Causality |
| Pd/C (10%) | 50-100 | Methanol / Acetic Acid | 25-60 | Piperazine derivative | Palladium on carbon is a standard, effective catalyst for aromatic ring hydrogenation. The addition of acid can activate the ring towards reduction.[9] |
| Rh/C (5%) | 50 | Ethanol | 50 | Piperazine derivative | Rhodium catalysts are often more active than palladium for the hydrogenation of N-heterocycles and can operate under slightly milder conditions. |
| Raney Nickel | 100-150 | Ethanol / NH₃ | 100-150 | Piperazine derivative | A highly active but less selective catalyst. Requires high pressures and temperatures. The presence of ammonia can help prevent catalyst poisoning and side reactions. |
Experimental Protocol: Hydrogenation of the Pyrazine Ring
Objective: To reduce the pyrazine ring of a Methyl 5-aminopyrazine-2-carboxylate derivative.
-
Reactor Setup: Add the pyrazine substrate and solvent (e.g., methanol) to a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5-10 wt%) under a stream of nitrogen.
-
Reaction: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired level (e.g., 100 atm). Heat the reaction to the target temperature (e.g., 60 °C) with efficient stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. Once uptake ceases, the reaction is typically complete.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Palladium on carbon can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
Conclusion
The functionalization of Methyl 5-aminopyrazine-2-carboxylate is heavily reliant on the strategic selection of catalysts. For C-N and C-C bond formation, palladium complexes equipped with sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) offer the broadest scope and highest efficiency, particularly for activating challenging coupling partners like aryl chlorides. For the complete reduction of the pyrazine ring, heterogeneous catalysts like Palladium or Rhodium on carbon provide reliable pathways, although they require high-pressure conditions. By understanding the underlying principles of each catalytic system and adhering to rigorous, self-validating experimental protocols, researchers can efficiently and reproducibly synthesize novel pyrazine derivatives for advancement in drug discovery and development.
References
- 1. 13924-94-2(Methyl 5-aminopyrazine-2-carboxylate) | Kuujia.com [kuujia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 5-aminopyrazine-2-carboxylate hydrochloride
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. The final, and arguably most critical, phase is its safe and compliant disposal. Methyl 5-aminopyrazine-2-carboxylate hydrochloride, a versatile intermediate in pharmaceutical synthesis, requires meticulous handling from procurement to disposal to ensure the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles and regulatory standards.
I. Understanding the Compound: A Risk-Based Approach to Disposal
This compound is a solid compound classified as a skin, eye, and respiratory irritant.[1] The primary directive from safety data sheets (SDS) is to "Dispose of contents/container to an approved waste disposal plant."[1] This recommendation is rooted in the compound's chemical nature and the potential for hazardous reactions or environmental contamination if disposed of improperly.
The key to safe disposal lies in understanding the compound's reactivity. As an aminopyrazine derivative, it possesses a nitrogen-containing heterocyclic ring with an amino group and a methyl ester. The hydrochloride salt form indicates it is the conjugate acid of the amino group. This structure presents several potential hazards that inform disposal protocols:
-
Incompatibility with Strong Oxidizing Agents: Materials like nitric acid or sodium hypochlorite can react with the amino group, potentially leading to vigorous or explosive reactions.[2][3]
-
Reaction with Strong Acids and Bases: While it is a salt of a strong acid (HCl), further reaction with strong acids or bases can cause decomposition or the release of irritating fumes.
-
Thermal Decomposition: Upon heating, pyrazine esters can decompose.[4] During a fire, irritating and highly toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides, may be generated.[1]
These characteristics necessitate a disposal pathway that avoids uncontrolled reactions and ensures complete and safe destruction of the chemical.
II. Pre-Disposal Procedures: The Foundation of Safety
Before the final disposal, several crucial steps must be taken within the laboratory to manage the waste stream effectively and safely.
Step 1: Waste Identification and Segregation
All waste containing this compound must be treated as hazardous chemical waste.[5] It is imperative to segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
Table 1: Chemical Incompatibility Summary
| Incompatible Substance Class | Potential Hazard | Rationale |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Sodium Hypochlorite) | Vigorous reaction, potential for fire or explosion. | The amino group on the pyrazine ring is susceptible to oxidation.[2][6] |
| Strong Bases (e.g., Sodium Hydroxide) | Release of the free amine, potential for hazardous reaction. | Neutralization of the hydrochloride salt. |
| Strong Acids (e.g., Sulfuric Acid) | Potential for exothermic reaction and decomposition. | The compound is already a salt of a strong acid. |
| Nitrous Acid (from nitrites and acid) | Formation of unstable diazonium salts. | Primary aromatic amines react with nitrous acid to form diazonium salts, which can be explosive.[7][8][9] |
Step 2: Proper Waste Containerization and Labeling
-
Select a Compatible Container: Use a clean, dry, and chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[10] The container must be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Irritant")
-
III. Disposal Pathways: A Decision-Making Framework
The selection of the appropriate disposal pathway depends on the quantity of the waste and the capabilities of your institution's licensed professional waste disposal service.
***dot graph "Disposal Decision Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions Start [label="Waste Generated:\nMethyl 5-aminopyrazine-2-carboxylate HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess [label="Assess Waste Quantity", fillcolor="#FBBC05", fontcolor="#202124"]; SmallQty [label="Small Quantities\n(e.g., <1 kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LargeQty [label="Large Quantities\n(e.g., >1 kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LabPack [label="Lab-Pack for Incineration", fillcolor="#34A853", fontcolor="#FFFFFF"]; DirectIncineration [label="Direct Shipment for Incineration", fillcolor="#34A853", fontcolor="#FFFFFF"]; WasteVendor [label="Contact Licensed\nHazardous Waste Vendor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Manifest [label="Complete Hazardous Waste Manifest\n(Assign RCRA Code)", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalDisposal [label="Final Disposal at Permitted Facility", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Assess; Assess -> SmallQty [label=" Small"]; Assess -> LargeQty [label="Large "]; SmallQty -> LabPack; LargeQty -> DirectIncineration; LabPack -> WasteVendor; DirectIncineration -> WasteVendor; WasteVendor -> Manifest; Manifest -> FinalDisposal; }
Caption: Decision workflow for disposal of this compound.
Pathway 1: Lab-Packing for Small Quantities (Most Common in R&D)
For the small quantities of expired or waste product typically generated in a research setting, the "lab-pack" method is the standard and preferred approach.
-
Methodology:
-
Ensure the primary waste container is properly labeled and sealed.
-
Place the sealed container into a larger, approved shipping drum (e.g., a 30- or 55-gallon drum).
-
Surround the container with an inert, absorbent packing material (such as vermiculite or sand) to prevent breakage and absorb any potential leaks during transport.
-
The licensed waste disposal service will then transport the lab-pack drum to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
-
Causality and Self-Validation: This method provides multiple layers of containment, minimizing the risk of spills during transport. The absorbent material mitigates the consequences of a container breach. The process is validated by the stringent regulations governing hazardous waste transporters and TSDFs.
Pathway 2: Incineration (The Ultimate Destruction)
The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration.
-
Methodology: The lab-packed or bulk waste is sent to a hazardous waste incinerator. The material is burned at extremely high temperatures (typically >850°C) in a controlled environment.
-
Causality and Self-Validation: Incineration ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride. The incinerators are equipped with advanced scrubbers and filtration systems to capture acidic gases (like HCl) and other potential pollutants, ensuring that emissions comply with strict environmental regulations. The process is validated through continuous emissions monitoring at the facility.
Pathway 3: RCRA Waste Classification
This compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) F, K, P, or U lists.[11][12][13][14][15] Therefore, it must be characterized based on its properties.
-
Characteristic Hazardous Waste: The waste would need to be evaluated for the four characteristics of hazardous waste:
-
Ignitability (D001): It is a solid and not expected to be ignitable.
-
Corrosivity (D002): Unlikely, but a pH test of a solution could confirm.
-
Reactivity (D003): It is not known to be reactive in the manner defined by RCRA (e.g., explosive, water-reactive).
-
Toxicity (D004-D043): This is the most likely characteristic. The waste would need to be evaluated to see if it leaches any of the 40 specified toxic constituents above their regulatory limits.
-
In most cases, for operational simplicity and to err on the side of caution, laboratories will manage the waste as hazardous without performing a full Toxicity Characteristic Leaching Procedure (TCLP) analysis. Your institution's Environmental Health and Safety (EHS) office or the contracted waste vendor will provide the appropriate waste code for the manifest based on their assessment.
IV. Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[1]
-
Containment and Cleanup:
-
Prevent the spill from spreading or entering drains.
-
Carefully sweep up the solid material or absorb it with an inert material (e.g., vermiculite, sand).
-
Place the contaminated material into a labeled hazardous waste container.
-
-
Decontamination:
-
Wash the spill area thoroughly with soap and water.
-
All materials used for cleanup (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.
-
-
Reporting: Report the spill to your institution's EHS department.
V. Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the chemical's inherent properties, adhering to strict segregation and labeling protocols, and utilizing a licensed professional waste disposal service for high-temperature incineration, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle management of laboratory chemicals is the hallmark of a culture of safety and scientific excellence.
References
- 1. chempap.org [chempap.org]
- 2. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 4. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 5. Methylpyrazine-2-carboxylate [webbook.nist.gov]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. Reaction of sodium hypochlorite with amines and amides. A new method for quantitating polysaccharides containing hexosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.alfred.edu [my.alfred.edu]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. wku.edu [wku.edu]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. actenviro.com [actenviro.com]
A Researcher's Guide to the Safe Handling of Methyl 5-aminopyrazine-2-carboxylate hydrochloride
As a Senior Application Scientist, it is imperative to preface any experimental work with a thorough understanding of the materials involved, not just for the success of the research but for the safety of all laboratory personnel. Methyl 5-aminopyrazine-2-carboxylate hydrochloride is a key building block in various drug discovery and development programs. While it offers significant synthetic utility, its handling requires a meticulous approach to safety. This guide provides essential, field-tested information for the safe handling, use, and disposal of this compound, grounded in established safety protocols and scientific principles.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is classified as an irritant. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): The powder can cause significant irritation and potential damage if it comes into contact with the eyes.
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[1]
The hydrochloride salt form of this organic amine contributes to its irritant properties. When in contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, there is a potential for a localized acidic effect, exacerbating the irritation. As a fine powder, it can easily become airborne, increasing the risk of inhalation and inadvertent contact. Therefore, all handling procedures must be designed to minimize dust generation and prevent contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the required PPE for handling this compound, with a detailed explanation of the rationale behind each choice.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. While specific permeation data for this compound is not readily available, nitrile gloves offer good protection against a wide range of chemicals and are effective in preventing contact with powdered substances.[2] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn when handling larger quantities or when there is a significant risk of dust generation. | To protect against serious eye irritation from airborne dust or splashes. Standard safety glasses do not provide a sufficient seal.[1] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination with the powder.[3] |
| Respiratory Protection | A NIOSH-approved N95 (or better) particulate respirator. | To prevent respiratory tract irritation from inhaling fine dust particles.[1] Surgical masks are not a substitute as they do not provide a proper seal or filtration for fine chemical dust. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety. The following step-by-step plan should be followed:
Preparation
-
Designate a Handling Area: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a ventilated enclosure to control dust.
-
Assemble and Inspect PPE: Before starting, gather all necessary PPE as outlined in the table above and inspect it for any damage.
-
Gather Equipment: Have all necessary spatulas, weighing boats, and containers ready to minimize the time the primary container is open.
Handling
-
Don PPE: Put on all required PPE in the correct order (lab coat, then respirator, then goggles, then gloves).
-
Weighing the Compound:
-
Carefully open the container inside the fume hood.
-
Use a spatula to gently transfer the desired amount to a weighing boat. Avoid scooping in a manner that creates a dust cloud.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation (if applicable):
-
Slowly add the weighed solid to the solvent with stirring. This minimizes the potential for dust to become airborne.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
Post-Handling & Cleanup
-
Decontaminate Work Surfaces: Wipe down the work area within the fume hood with a damp cloth or paper towel to collect any residual dust.
-
Waste Segregation and Disposal: All contaminated disposables (gloves, weighing boats, paper towels) must be placed in a sealed, labeled hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate yourself. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] The area should then be cleaned with a damp cloth. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Keep this waste separate from other waste streams.
-
Containment: Place all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for everyone.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




